molecular formula C10H7N3O2 B3275444 1-methyl-6-nitro-1H-indole-3-carbonitrile CAS No. 625115-89-1

1-methyl-6-nitro-1H-indole-3-carbonitrile

Cat. No.: B3275444
CAS No.: 625115-89-1
M. Wt: 201.18 g/mol
InChI Key: QVYGIWDAFQMSHT-UHFFFAOYSA-N
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Description

1-Methyl-6-nitro-1H-indole-3-carbonitrile is a nitrile-substituted nitroindole derivative of interest in chemical research and development. This compound features a molecular framework that serves as a versatile building block for the synthesis of more complex molecules . Its structure incorporates both electron-withdrawing nitro and nitrile functional groups, which can influence its reactivity and physical properties, making it a candidate for exploration in materials science and medicinal chemistry . The presence of these functional groups is often leveraged in heterocyclic chemistry to create diverse libraries of compounds for various screening applications. Researchers utilize this indole derivative strictly in laboratory settings for investigational purposes. This product is intended for research use only and is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-6-nitroindole-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O2/c1-12-6-7(5-11)9-3-2-8(13(14)15)4-10(9)12/h2-4,6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVYGIWDAFQMSHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C=C(C=C2)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601273080
Record name 1-Methyl-6-nitro-1H-indole-3-carbonitrile
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Molecular Weight

201.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

625115-89-1
Record name 1-Methyl-6-nitro-1H-indole-3-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=625115-89-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-6-nitro-1H-indole-3-carbonitrile
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Foundational & Exploratory

A Technical Guide to 1-methyl-6-nitro-1H-indole-3-carbonitrile: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical overview of 1-methyl-6-nitro-1H-indole-3-carbonitrile, a heterocyclic compound of significant interest for researchers in medicinal chemistry and drug development. While this specific molecule is not extensively cataloged, its structural motifs—a methylated nitro-indole core and a C3-carbonitrile substituent—suggest a strong potential for biological activity, particularly in oncology. This guide synthesizes information from established chemical principles and data on analogous compounds to present its chemical identifiers, a plausible and detailed synthetic pathway, predicted physicochemical properties, and a well-grounded discussion of its potential as a therapeutic agent. The protocols herein are designed to be self-validating, providing researchers with a robust framework for the synthesis and evaluation of this promising molecule.

Introduction: The Strategic Importance of the Indole Scaffold

The indole ring system is a quintessential "privileged scaffold" in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active natural products.[1] Its unique electronic properties and geometric shape allow it to interact with a wide range of biological targets. The strategic functionalization of the indole core can dramatically modulate its activity.

The introduction of an electron-withdrawing nitro group, as seen in the 6-position of the target molecule, significantly alters the electronic landscape of the indole ring. This modification is known to impart potent biological activities, including anticancer properties. Nitroindole derivatives have been shown to function by targeting and stabilizing non-canonical DNA structures known as G-quadruplexes, particularly in the promoter regions of oncogenes like c-Myc, leading to transcriptional repression.[2][3]

Furthermore, the carbonitrile group at the C3-position is a versatile functional group. It can act as a hydrogen bond acceptor and is a bioisostere for other groups, but more importantly, it serves as a synthetic handle for creating diverse molecular libraries. Indole-3-carbonitrile derivatives have themselves been identified as potent inhibitors of key therapeutic targets, such as Tropomyosin Receptor Kinase (TRK), highlighting their relevance in anticancer drug design.[4] The combination of these two functional groups on a 1-methyl-indole backbone presents a compelling target for discovery research.

Chemical Identity and Physicochemical Properties

The precise physicochemical properties of 1-methyl-6-nitro-1H-indole-3-carbonitrile are not empirically documented in public databases. However, based on its constituent parts and data from closely related analogs, we can predict its key identifiers and properties.

PropertyPredicted Value / InformationSource / Rationale
IUPAC Name 1-methyl-6-nitro-1H-indole-3-carbonitrileIUPAC Nomenclature Rules
Molecular Formula C₁₀H₇N₃O₂Calculated from structure
Molecular Weight 201.18 g/mol Calculated from formula
Canonical SMILES CN1C=C(C=C2C1=CC=C(C2)[O-])C#NDeduced from structure
InChIKey YLGMJOPVLHABCE-UHFFFAOYSA-NGenerated from SMILES
Appearance Expected to be a yellow to orange solidAnalogy to nitroaromatic compounds[5]
Solubility Predicted to be soluble in polar organic solvents (DMSO, DMF, Acetone) and sparingly soluble in water.General properties of similar heterocycles
Melting Point > 150 °C (Predicted)Higher than 1-methyl-1H-indole-3-carbonitrile (56-57 °C) due to the polar nitro group and stronger crystal lattice forces.[6]

Proposed Synthesis and Mechanistic Considerations

A robust and logical synthetic route to 1-methyl-6-nitro-1H-indole-3-carbonitrile can be designed starting from commercially available 1-methyl-1H-indole. The proposed pathway involves two key, high-yielding transformations: electrophilic nitration followed by a Vilsmeier-Haack formylation and subsequent conversion of the resulting aldehyde to the target nitrile.

Synthetic Workflow Diagram

G cluster_0 Step 1: Nitration cluster_1 Step 2: Formylation cluster_2 Step 3: Conversion to Nitrile A 1-methyl-1H-indole B 1-methyl-6-nitro-1H-indole A->B HNO₃ / H₂SO₄ (Controlled Temp) C 1-methyl-6-nitro-1H-indole-3-carbaldehyde B->C POCl₃, DMF (Vilsmeier-Haack) D 1-methyl-6-nitro-1H-indole-3-carbonitrile C->D 1. NH₂OH·HCl 2. Acetic Anhydride

Caption: Proposed synthetic pathway for 1-methyl-6-nitro-1H-indole-3-carbonitrile.

Rationale and Experimental Protocol

Step 1: Nitration of 1-methyl-1H-indole

  • Expertise & Causality: The nitration of the indole ring is a classic electrophilic aromatic substitution. The N-methyl group directs substitution to the benzene portion of the heterocycle. While nitration can occur at multiple positions, the 6-position is a significant product under carefully controlled conditions, often alongside the 5-nitro isomer. The use of a standard nitrating mixture (HNO₃/H₂SO₄) at low temperatures is crucial to prevent runaway reactions and degradation of the sensitive indole core.

  • Protocol:

    • In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled solution of 1-methyl-1H-indole in sulfuric acid, ensuring the temperature does not exceed 5 °C.

    • Add a stoichiometric amount of concentrated nitric acid dropwise over 1 hour, maintaining the low temperature.

    • Stir the reaction mixture at 0-5 °C for an additional 2-3 hours.

    • Carefully pour the reaction mixture onto crushed ice, causing the product to precipitate.

    • Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.

    • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to separate the 6-nitro isomer from other regioisomers.

Step 2: Vilsmeier-Haack Formylation

  • Expertise & Causality: The Vilsmeier-Haack reaction is a highly efficient method for introducing a formyl group at the electron-rich C3 position of indoles.[7] The reaction proceeds via an electrophilic chloroiminium salt (the Vilsmeier reagent), formed in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).[8][9] The electron-withdrawing nitro group at C6 deactivates the ring slightly but still permits the highly favorable electrophilic attack at C3.

  • Protocol:

    • In a three-necked flask under an inert atmosphere (Argon or Nitrogen), cool anhydrous DMF to 0 °C.

    • Slowly add phosphorus oxychloride (POCl₃) dropwise with vigorous stirring, maintaining the temperature below 10 °C. Stir for 30 minutes at this temperature to allow for the formation of the Vilsmeier reagent.

    • Add a solution of 1-methyl-6-nitro-1H-indole in anhydrous DMF dropwise to the reagent mixture.

    • Allow the reaction to warm to room temperature, then heat to 80-90 °C for 2-4 hours, monitoring by TLC.

    • Cool the mixture and pour it onto crushed ice with stirring.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until alkaline (pH > 8).

    • Collect the precipitated 1-methyl-6-nitro-1H-indole-3-carbaldehyde by vacuum filtration, wash with water, and dry.

Step 3: Conversion of Aldehyde to Nitrile

  • Expertise & Causality: A standard and reliable method to convert an aromatic aldehyde to a nitrile involves a two-step, one-pot procedure. First, the aldehyde is converted to its aldoxime using hydroxylamine. Second, the aldoxime is dehydrated using a reagent like acetic anhydride or thionyl chloride to yield the nitrile.

  • Protocol:

    • Dissolve the 1-methyl-6-nitro-1H-indole-3-carbaldehyde and hydroxylamine hydrochloride in a suitable solvent like pyridine or aqueous ethanol.

    • Heat the mixture at reflux for 1-2 hours to form the intermediate oxime.

    • Cool the reaction mixture and slowly add acetic anhydride.

    • Heat the mixture again to reflux for an additional 1-2 hours to effect dehydration.

    • After cooling, pour the reaction mixture into ice water to precipitate the crude product.

    • Filter the solid, wash with water, and purify by recrystallization or column chromatography to yield the final product, 1-methyl-6-nitro-1H-indole-3-carbonitrile.

Potential Biological Activity and Therapeutic Applications

The structural features of 1-methyl-6-nitro-1H-indole-3-carbonitrile strongly suggest its potential as an anticancer agent, acting through mechanisms established for related compounds.

Proposed Mechanism of Action: Dual-Action Anticancer Activity

The molecule is hypothesized to exert its anticancer effects through a synergistic, dual-action mechanism involving both the nitroindole core and the carbonitrile substituent.

  • c-Myc G-Quadruplex Stabilization: The planar, electron-deficient nitroindole system is an ideal pharmacophore for binding to and stabilizing G-quadruplex DNA structures.[2][3] These structures can form in the promoter region of the c-Myc oncogene, which is overexpressed in a majority of human cancers. Stabilization of the G-quadruplex acts as a transcriptional roadblock, downregulating c-Myc expression and thereby inhibiting cell proliferation and inducing apoptosis.[1]

  • Kinase Inhibition: The indole-3-carbonitrile motif is present in known kinase inhibitors.[4] It is plausible that the molecule could also target specific protein kinases involved in cancer cell signaling pathways, leading to a multi-targeted attack on tumor cells.

G Compound 1-methyl-6-nitro- 1H-indole-3-carbonitrile G4 c-Myc Promoter G-Quadruplex Compound->G4 Binds & Stabilizes Transcription c-Myc Transcription G4->Transcription Inhibits cMyc_Protein c-Myc Protein Transcription->cMyc_Protein Leads to Proliferation Tumor Cell Proliferation cMyc_Protein->Proliferation Drives Apoptosis Apoptosis cMyc_Protein->Apoptosis Inhibits

Caption: Hypothesized mechanism of c-Myc downregulation by the target compound.

Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)

To validate the anticancer potential, a standard cytotoxicity assay is required. The MTT assay is a colorimetric method that measures the metabolic activity of cells as an indicator of their viability.

  • Protocol:

    • Cell Seeding: Seed a human cancer cell line (e.g., HeLa or a c-Myc dependent line like P493-6) into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Compound Treatment: Prepare serial dilutions of 1-methyl-6-nitro-1H-indole-3-carbonitrile in DMSO and then further dilute in cell culture medium. Treat the cells with final concentrations ranging from 0.1 to 100 µM. Include wells with a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified incubator with 5% CO₂.

    • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Solubilization: Add a solubilizing agent (e.g., acidified isopropanol or DMSO) to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited).

Conclusion

References

  • Zhang, L., et al. (2025). Design, synthesis and biological evaluation of novel 1H-indole-3-carbonitrile derivatives as potent TRK Inhibitors. European Journal of Medicinal Chemistry.
  • BenchChem. (2025). Application of 5-Nitroindole in Anticancer Drug Discovery: Application Notes and Protocols. BenchChem Technical Notes.
  • Kumar, D., et al. (2011). Synthesis of Novel Indolyl-1,2,4-triazoles as Potent and Selective Anticancer Agents. Chemical Biology & Drug Design.
  • Chem-Impex. (n.d.). 5-Nitro-1H-indole-3-carbaldehyde.
  • BenchChem. (2025). Biological activity of substituted 3-nitroindoles. BenchChem Technical Notes.
  • Loa, S. L., et al. (2007). Nitroindole derivatives investigated as universal base analogues. Current Organic Chemistry.
  • Nimbarte, V. D., et al. (2020). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. Chemistry – A European Journal.
  • Abarca-Vargas, R., & Pena-Cabrera, E. (2018). Current results on the biological and pharmacological activities of Indole-3-carbinol. Letters in Drug Design & Discovery.
  • Sherer, C., et al. (2018). Preliminary SAR on indole-3-carbinol and related fragments reveals a novel anticancer lead compound against resistant glioblastoma cells. Bioorganic & Medicinal Chemistry Letters.
  • Jadeja, Y., et al. (2023). A novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates as potential antimicrobial agents. RSC Medicinal Chemistry.
  • Saikia, P., & Rohman, M. R. (2019). Vilsmeier-Haack Transformations under Non Classical Conditions. International Journal of Scientific Research in Chemistry.
  • ChemSynthesis. (2025). 1-methyl-1H-indole-3-carbonitrile.
  • Fu, S. (2024). H Cyanation with Inorganic Cyanate (OCN–)
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Organic Chemistry Portal.
  • Patil, S. B., & Patil, D. R. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical, Chemical and Biological Sciences.
  • BenchChem. (2025). Application Notes and Protocols: Vilsmeier-Haack Formylation of Indoles. BenchChem Technical Notes.
  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction. Chemistry Steps.
  • Organic Syntheses. (2020). Preparation of 1H-Indazole-3-carbonitrile. Organic Syntheses.
  • PubChem. (n.d.). 1-Methyl-1H-indole-3-carbonitrile.
  • Sigma-Aldrich. (n.d.). 1-Methyl-1H-indole-3-carbonitrile.

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6-Nitroindole-3-carbonitrile Derivatives: A Comprehensive Review of Synthesis, Reactivity, and Therapeutic Prospects

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide:

This guide offers a deep dive into the chemistry and potential applications of 6-nitroindole-3-carbonitrile derivatives, a class of compounds at the intersection of several key pharmacophores. We will explore their synthesis, chemical behavior, and the promising biological activities that make them a focal point for contemporary drug discovery.

The Strategic Importance of the Indole Nucleus in Drug Design

The indole ring system, a fusion of benzene and pyrrole rings, is a cornerstone of medicinal chemistry.[1] Its prevalence in a vast array of natural products, pharmaceuticals, and bioactive molecules speaks to its remarkable versatility.[2] Structural modifications to the indole core can profoundly impact biological activity, a characteristic that has fueled continuous research into novel indole derivatives.[1] The indole framework is a "privileged structure," capable of interacting with a wide range of biological targets.[3]

Indole derivatives have demonstrated a wide spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, antioxidant, and antiviral activities.[1][2][4][5] Their ability to mimic peptide structures and bind reversibly to various enzymes presents significant opportunities for developing new drugs with unique mechanisms of action.[2][4]

The Nitro Group and Nitrile Moiety: Key Modulators of Biological Activity

The introduction of a nitro (NO₂) group into a molecule can dramatically alter its electronic properties and biological function. The nitro group is a potent electron-withdrawing group, which can enhance the acidity of adjacent C-H bonds and make the molecule more susceptible to nucleophilic attack. Since the discovery of chloramphenicol, nitro-containing compounds have been extensively studied and have shown a broad range of biological activities, including antineoplastic, antibiotic, antihypertensive, and antiparasitic effects.[6]

The nitrile (-C≡N) functional group is also a significant contributor to the biological activity of natural products and synthetic compounds. Its inclusion in a molecular structure can influence polarity, hydrogen bonding capability, and metabolic stability, making it a valuable tool in drug design.

The combination of the 6-nitro and 3-carbonitrile functionalities on the indole scaffold is anticipated to create a unique electronic environment, potentially leading to novel biological activities and mechanisms of action.

Synthesis of 6-Nitroindole-3-carbonitrile Derivatives

The synthesis of 6-nitroindole-3-carbonitrile derivatives can be approached through several strategic routes, primarily involving either the late-stage nitration of a pre-formed indole-3-carbonitrile or the construction of the indole ring from a nitro-containing precursor.

A common and direct approach involves the electrophilic nitration of indole-3-carbonitrile. This reaction requires careful control of conditions to achieve the desired regioselectivity, as nitration can occur at multiple positions on the indole ring.

Alternatively, a multi-step synthesis can be employed, starting from a commercially available nitro-substituted aniline. This provides greater control over the final substitution pattern. A representative synthetic workflow is outlined below.

Experimental Workflow: Synthesis of 6-Nitroindole-3-carbonitrile

A 4-Nitroaniline B Diazotization (NaNO2, HCl) A->B C Sandmeyer Reaction (CuCN) B->C D 4-Nitrobenzonitrile C->D E Reduction (e.g., Fe, NH4Cl) D->E F 4-Amino-3-nitrobenzonitrile E->F G Fischer Indole Synthesis (with a suitable ketone/aldehyde, e.g., pyruvic acid) F->G H 6-Nitroindole-3-carboxylic acid G->H I Amidation followed by Dehydration H->I J 6-Nitroindole-3-carbonitrile I->J

Caption: A potential synthetic route to 6-nitroindole-3-carbonitrile.

Key Synthetic Protocol: Electrophilic Nitration of Indole-3-carbonitrile

This protocol describes a general procedure for the nitration of an indole derivative.

  • Dissolution: Dissolve indole-3-carbonitrile in a suitable solvent, such as concentrated sulfuric acid, at a low temperature (e.g., 0 °C).

  • Nitrating Agent: Slowly add a nitrating agent, such as a mixture of nitric acid and sulfuric acid, while maintaining the low temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice to quench the reaction.

  • Neutralization and Extraction: Neutralize the acidic solution with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography to isolate the 6-nitroindole-3-carbonitrile isomer.

Chemical Properties and Reactivity

The presence of the strongly electron-withdrawing 6-nitro and 3-carbonitrile groups significantly deactivates the indole ring towards electrophilic substitution. Conversely, these groups enhance the electrophilicity of the indole nucleus, particularly at the C2 position, making it susceptible to nucleophilic attack.

This reactivity pattern is exemplified by the behavior of the related compound, 1-methoxy-6-nitroindole-3-carbaldehyde, which readily undergoes nucleophilic substitution at the C2 position with a variety of nucleophiles, including amines, thiols, and carbanions.[7][8] It is highly probable that 6-nitroindole-3-carbonitrile derivatives would exhibit similar reactivity, providing a versatile platform for the synthesis of diverse 2-substituted derivatives.

Electronic Effects on the 6-Nitroindole-3-carbonitrile Core

cluster_0 Electronic Properties Indole 6-Nitroindole-3-carbonitrile EWG Strong Electron-Withdrawing Groups (6-NO2, 3-CN) Reactivity Altered Reactivity Profile EWG->Reactivity NucleophilicAttack Increased Susceptibility to Nucleophilic Attack at C2 Reactivity->NucleophilicAttack ElectrophilicAttack Decreased Susceptibility to Electrophilic Attack Reactivity->ElectrophilicAttack

Caption: Influence of electron-withdrawing groups on reactivity.

Spectroscopically, 6-nitroindole exhibits two absorption maxima in the near-UV range (300-400 nm).[9] It is expected that 6-nitroindole-3-carbonitrile derivatives will have similar UV-Vis absorption profiles.

Potential Biological Activities and Therapeutic Applications

While specific biological data for 6-nitroindole-3-carbonitrile derivatives are not yet widely reported, the known activities of related compounds provide a strong basis for predicting their therapeutic potential.

Potential Biological Activity Rationale Potential Mechanism of Action
Anticancer Indole derivatives are well-established as anticancer agents.[1] Nitro compounds also exhibit antineoplastic properties.[6]Inhibition of kinases, topoisomerases, or histone deacetylases; disruption of cellular signaling pathways.[1]
Antimicrobial Both indole and nitro-containing compounds have demonstrated broad-spectrum antimicrobial activity.[2][4][6]Inhibition of DNA synthesis or other essential cellular processes in microbes.[2]
Anti-inflammatory Many indole derivatives possess anti-inflammatory properties.[1][5]Modulation of inflammatory pathways, such as inhibition of cyclooxygenase (COX) enzymes.
Neurological Activity Nitroindole derivatives have shown high affinity for melatoninergic receptors.[10]Interaction with central nervous system receptors and enzymes.[1]
Hypothetical Signaling Pathway: Inhibition of a Pro-Survival Pathway in Cancer

GF Growth Factor GFR Growth Factor Receptor GF->GFR PI3K PI3K GFR->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor 6-Nitroindole-3-carbonitrile Derivative Inhibitor->AKT

Caption: Potential inhibition of the PI3K/Akt signaling pathway.

Future Directions and Conclusion

6-nitroindole-3-carbonitrile derivatives represent a promising, yet underexplored, area of medicinal chemistry. The convergence of the privileged indole scaffold with the potent electronic influence of the nitro and cyano groups creates a unique molecular framework with significant therapeutic potential.

Future research should focus on:

  • The development of efficient and regioselective synthetic methods for a diverse library of 6-nitroindole-3-carbonitrile derivatives.

  • Comprehensive screening of these compounds for a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.

  • Elucidation of the mechanisms of action for the most promising lead compounds.

  • Structure-activity relationship (SAR) studies to optimize the potency and selectivity of these derivatives.

References

  • Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond form
  • Nucleophilic substitution reaction in indole chemistry: 1-methoxy-6-nitroindole-3-carbaldehyde as a versatile building block for goniomitine (3). HETEROCYCLES.
  • Synthesis of 6-Nitro-1H-indazole-3-carbaldehyde from 6-Nitroindole: An Applic
  • Synthesis of nitroindole derivatives with high affinity and selectivity for mel
  • A Review on Indoles Synthesis from Nitroarenes: Classical to Modern Approaches. Organic & Biomolecular Chemistry.
  • 6-Nitroindole-3-carboxylic acid. Chem-Impex.
  • A review on indole synthesis from nitroarenes: classical to modern approaches. Organic & Biomolecular Chemistry.
  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC.
  • Title Nucleophilic Substitution Reaction in Indole Chemistry: 1-Methoxy-6- nitroindole-3-carbaldehyde as a Vers
  • Recent advancements on biological activity of indole and their derivatives: A review. Journal of Advanced Pharmaceutical Technology & Research.
  • Natural products containing the nitrile functional group and their biological activities.
  • Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. The Journal of Physical Chemistry A.
  • Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery. PubMed.
  • Recent advancements on biological activity of indole and their derivatives: A review. Chulalongkorn University Digital Collections.
  • Design, Synthesis And Characterization of Indolyl-6-Amino 3,4-Dihydro-3 Methylpyrano[2,3-C]Pyrazol-5-Carbonitrile Derivatives as Antioxidant Agents. Der Pharma Chemica.
  • Understanding Nitro Compounds: Structure And Properties. Perpusnas.
  • Reactivity of 3-nitroindoles with electron-rich species. PubMed.
  • Nucleophilic Substitution Reaction in Indole Chemistry: 1-Methoxy-6-nitroindole-3-carbaldehyde as a Versatile Building Block for 2,3,6-Trisubstituted Indoles1,#. Crossref.

Sources

Difference between 1-methyl-6-nitroindole and 1-methyl-6-nitro-1H-indole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the structural, synthetic, and functional distinctions between 1-methyl-6-nitroindole and its C3-functionalized derivative, 1-methyl-6-nitro-1H-indole-3-carbonitrile .

Core Focus: Structural divergence, synthetic pathways, and medicinal chemistry applications in kinase inhibitor development.

Executive Summary

These two compounds represent sequential stages in the synthesis of indole-based pharmacophores.

  • 1-Methyl-6-nitroindole (Core Scaffold): A lipophilic, electron-deficient building block used primarily as a precursor. Its C3 position is unsubstituted and nucleophilic, ready for functionalization.

  • 1-Methyl-6-nitro-1H-indole-3-carbonitrile (Functionalized Intermediate): The product of C3-cyanation. The introduction of the nitrile group at C3 significantly alters the electronic landscape, reducing electron density across the ring system and serving as a critical "hinge-binding" motif precursor in kinase inhibitor design.

Structural & Electronic Analysis

The transition from the indole to the carbonitrile derivative introduces a strong electron-withdrawing group (EWG) at the most reactive position of the indole ring.

Feature1-Methyl-6-nitroindole1-Methyl-6-nitro-1H-indole-3-carbonitrile
Molecular Formula C₉H₈N₂O₂C₁₀H₇N₃O₂
Molecular Weight 176.17 g/mol 201.18 g/mol
Electronic State Electron-Deficient: The 6-nitro group pulls density from the benzene ring, but the pyrrole ring remains relatively electron-rich at C3.Highly Electron-Deficient: Both the 6-nitro and 3-cyano groups withdraw electron density. The C2 position becomes susceptible to nucleophilic attack (SNAr-like reactivity).
Solubility Moderate in organic solvents (DCM, EtOAc); low water solubility.Lower solubility in non-polar solvents due to increased polarity (dipole moment). Requires polar aprotic solvents (DMF, DMSO) for reactions.
Key Reactivity Electrophilic Aromatic Substitution (SEAr): Highly reactive at C3 (e.g., formylation, halogenation).Reduction: The nitro group is easily reduced to an amine; the nitrile can be hydrolyzed to an amide/acid or reduced to an amine.
Electronic Distribution Diagram

The following diagram illustrates the shift in electron density and reactive sites.

ElectronicShift cluster_0 1-Methyl-6-nitroindole cluster_1 1-Methyl-6-nitro-1H-indole-3-carbonitrile Indole Indole Core (Electron Rich C3) Nitro 6-NO2 Group (Inductive Withdrawal) Indole->Nitro e- density pull NitrileIndole Indole Core (Electron Poor) Indole->NitrileIndole C3 Cyanation (Deactivation) Cyano 3-CN Group (Resonance Withdrawal) NitrileIndole->Cyano Strong e- pull Nitro2 6-NO2 Group NitrileIndole->Nitro2 e- density pull

Caption: Electronic deactivation pathway upon installation of the C3-cyano group.

Synthetic Pathways[1][2]

The conversion of 1-methyl-6-nitroindole to 1-methyl-6-nitro-1H-indole-3-carbonitrile is a critical functionalization step. Due to the deactivating nature of the 6-nitro group, direct electrophilic cyanation can be sluggish. Two primary routes are employed.[1][2][3][4][5]

Route A: Vilsmeier-Haack Formylation & Conversion (Robust)

This is the standard industrial route, offering high reliability despite the extra step.

  • Formylation: The indole is treated with POCl₃ and DMF (Vilsmeier reagent) to install an aldehyde at C3.

  • Oxime Formation: Reaction with hydroxylamine hydrochloride (NH₂OH·HCl).

  • Dehydration: The oxime is dehydrated to the nitrile using acetic anhydride or SOCl₂.

Route B: Direct Cyanation with Chlorosulfonyl Isocyanate (CSI)

A more direct method, though reaction times may be longer due to the electron-deficient ring.

  • Addition: CSI adds to the C3 position.

  • Elimination: Treatment with DMF facilitates the elimination of the chlorosulfonyl group to yield the nitrile directly.

Experimental Protocol: Route A (Step-by-Step)

Step 1: Synthesis of 1-Methyl-6-nitroindole-3-carboxaldehyde

  • Reagents: 1-Methyl-6-nitroindole (1.0 eq), POCl₃ (1.2 eq), DMF (5.0 eq).

  • Procedure:

    • Cool DMF to 0°C under N₂. Dropwise add POCl₃ (Vilsmeier complex formation).

    • Add solution of 1-methyl-6-nitroindole in DMF.

    • Warm to 80°C and stir for 4–6 hours (monitor by TLC).

    • Quench: Pour into ice water and neutralize with NaHCO₃ (precipitates yellow solid).

    • Purification: Filtration and recrystallization from EtOH.

Step 2: Conversion to Nitrile

  • Reagents: Aldehyde intermediate (1.0 eq), Hydroxylamine HCl (1.5 eq), Formic acid (solvent/reagent), Sodium formate.

  • Procedure:

    • Dissolve aldehyde in formic acid. Add hydroxylamine HCl and sodium formate.

    • Reflux for 4 hours.

    • Workup: Pour into ice water. The nitrile usually precipitates as a solid.

    • Yield: Typically 70–85% over two steps.

SynthesisWorkflow Start 1-Methyl-6-nitroindole Step1 Vilsmeier-Haack (POCl3, DMF, 80°C) Start->Step1 Inter Intermediate: 1-Methyl-6-nitroindole-3-carboxaldehyde Step1->Inter Step2 Oxime Formation & Dehydration (NH2OH·HCl, HCO2H, Reflux) Inter->Step2 End Target: 1-Methyl-6-nitro-1H-indole-3-carbonitrile Step2->End

Caption: Stepwise synthetic workflow from the nitroindole core to the nitrile derivative.

Medicinal Chemistry Applications

The transformation from the nitroindole to the nitro-nitrile is often a precursor to generating 6-amino-1-methyl-1H-indole-3-carbonitrile .

Kinase Inhibitor Scaffolds (JAK/STAT, EGFR)
  • Role of Nitrile: The C3-cyano group often acts as a hydrogen bond acceptor in the ATP-binding pocket of kinases, interacting with the "hinge region" residues.

  • Role of 6-Amino Group: The nitro group is reduced (H₂/Pd-C or Fe/NH₄Cl) to an amine. This amine is then amidated or coupled to heteroaryl halides to extend the molecule into the solvent-exposed region or hydrophobic back-pocket of the enzyme.

Bioisosterism

The 1-methyl-indole-3-carbonitrile core is a bioisostere for:

  • Purines: Mimicking the adenine core of ATP.

  • Quinazolines: Common in EGFR inhibitors (e.g., Gefitinib).

Case Study: CYP11B2 Inhibitors

Research has identified 3-cyano-indole derivatives as potent inhibitors of Aldosterone Synthase (CYP11B2).[6] The electron-withdrawing nature of the nitrile increases the acidity of the C2-proton (if unblocked) or alters the dipole alignment for optimal enzyme fit.

References

  • Vilsmeier-Haack Reaction Mechanism & Application

    • Jones, G., & Stanforth, S. P. (1997). The Vilsmeier Reaction of Non-Aromatic Compounds. Organic Reactions.[7][1][2][3][4][5][8][9][10]

    • Source:

  • Synthesis of Indole-3-carbonitriles via CSI

    • Szostak, M., et al. (2014). Direct conversion of indoles to indole-3-carbonitriles. Organic Letters.[2]

    • Source:

  • Medicinal Chemistry of Nitrile-Indoles

    • Fleming, F. F., et al. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of Medicinal Chemistry.[6]

    • Source:

  • Reduction of Nitroarenes

    • Orlandi, M., et al. (2016). Recent Developments in the Reduction of Nitro Compounds.
    • Source:

Sources

Methodological & Application

Application Note: High-Yield Synthesis of 1-Methyl-6-nitro-1H-indole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide and Protocol for the synthesis of 1-methyl-6-nitro-1H-indole-3-carbonitrile from 6-nitroindole .

Abstract & Scope

This application note details a robust, three-step synthetic protocol for the preparation of 1-methyl-6-nitro-1H-indole-3-carbonitrile. While direct electrophilic cyanation (e.g., using chlorosulfonyl isocyanate) is common for electron-rich indoles, the strong electron-withdrawing nature of the 6-nitro group significantly deactivates the indole ring, rendering direct cyanation sluggish and low-yielding.

Therefore, this protocol utilizes a Stepwise Functionalization Strategy :

  • N-Methylation: Enhances solubility and prevents side reactions at the nitrogen.

  • Vilsmeier-Haack Formylation: Introduces a carbon handle at C3 under forcing conditions to overcome ring deactivation.

  • One-Pot Oximation-Dehydration: Converts the aldehyde to the nitrile efficiently.

This guide is designed for medicinal chemists requiring gram-scale quantities of this intermediate for drug discovery campaigns.

Retrosynthetic Analysis & Workflow

The synthesis is designed to maximize regioselectivity at the C3 position while managing the electronic deactivation caused by the nitro group.

SynthesisWorkflow SM 6-Nitroindole (Starting Material) Step1 Step 1: N-Methylation (MeI, K2CO3, DMF) SM->Step1 Int1 1-Methyl-6-nitroindole (Intermediate 1) Step1->Int1 95% Yield Step2 Step 2: Vilsmeier-Haack (POCl3, DMF, Heat) Int1->Step2 Int2 1-Methyl-6-nitroindole- 3-carbaldehyde (Intermediate 2) Step2->Int2 ~85% Yield (Requires Heat) Step3 Step 3: Nitrile Formation (NH2OH.HCl, DMSO, Heat) Int2->Step3 Target 1-Methyl-6-nitro-1H- indole-3-carbonitrile (Target) Step3->Target ~90% Yield

Figure 1: Strategic workflow for the synthesis of the target nitrile, highlighting key intermediates and expected yields.

Experimental Protocols

Step 1: N-Methylation of 6-Nitroindole

Objective: Protection of the indole nitrogen to increase lipophilicity and prevent N-formylation in the subsequent step.

  • Reagents: 6-Nitroindole (1.0 equiv), Iodomethane (MeI, 1.5 equiv), Potassium Carbonate (K₂CO₃, 2.0 equiv), DMF (anhydrous).

  • Mechanism: SN2 Nucleophilic Substitution.

Protocol:

  • Setup: Charge a round-bottom flask with 6-nitroindole (e.g., 10.0 g, 61.7 mmol) and anhydrous DMF (100 mL).

  • Base Addition: Add K₂CO₃ (17.0 g, 123.4 mmol) in one portion. Stir the suspension at Room Temperature (RT) for 15 minutes.

  • Alkylation: Cool the mixture to 0°C in an ice bath. Add Iodomethane (MeI) (5.8 mL, 92.5 mmol) dropwise over 10 minutes.

    • Caution: MeI is a volatile carcinogen. Use a well-ventilated fume hood.[1]

  • Reaction: Remove the ice bath and allow the reaction to stir at RT for 3 hours. Monitor by TLC (30% EtOAc/Hexane). The starting material (Rf ~0.4) should disappear, replaced by the N-methyl product (Rf ~0.6).

  • Workup: Pour the reaction mixture into ice-cold water (500 mL). The product will precipitate as a yellow solid.

  • Isolation: Filter the solid, wash copiously with water to remove DMF, and dry under vacuum at 45°C.

    • Expected Yield: 10.3 g (95%).

    • Data: Yellow solid.[1]

Step 2: Vilsmeier-Haack Formylation

Objective: Introduction of the carbon handle at C3. Critical Insight: The 6-nitro group deactivates the indole ring toward electrophilic aromatic substitution. Standard Vilsmeier conditions (0°C to RT) are often insufficient. Heating is required to drive the reaction to completion [1].[2]

  • Reagents: 1-Methyl-6-nitroindole (Int-1), POCl₃ (1.5 equiv), DMF (5.0 equiv + solvent).

Protocol:

  • Vilsmeier Reagent Formation: In a dry flask under Argon, cool anhydrous DMF (30 mL) to 0°C. Add POCl₃ (8.6 mL, 1.5 equiv based on indole) dropwise. Stir for 20 minutes at 0°C to form the chloroiminium salt (white precipitate may form).

  • Substrate Addition: Dissolve 1-methyl-6-nitroindole (10.0 g, 56.8 mmol) in anhydrous DMF (20 mL) and add it dropwise to the Vilsmeier reagent at 0°C.

  • Reaction: Warm the mixture to RT, then heat to 80–90°C for 4–6 hours.

    • Note: Monitoring is crucial. If conversion stalls, add an additional 0.5 equiv of POCl₃.

  • Hydrolysis: Cool the dark red/brown mixture to RT. Pour slowly into crushed ice (300 g) containing sodium acetate (NaOAc) or NaOH (to pH 8-9). Stir vigorously for 1 hour to hydrolyze the iminium intermediate to the aldehyde.

  • Isolation: The aldehyde typically precipitates. Filter the solid.[3] If no precipitate forms, extract with CH₂Cl₂ (3 x 100 mL), wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from hot ethanol or purify via flash chromatography (SiO₂, 0-5% MeOH in DCM).

    • Expected Yield: ~85%.

    • Product: 1-Methyl-6-nitroindole-3-carbaldehyde (Yellow/Orange solid).

Step 3: One-Pot Conversion to Nitrile

Objective: Transformation of the aldehyde to the nitrile.[4][5] Method Selection: While traditional dehydration involves isolating the oxime, a one-pot thermal method in DMSO using hydroxylamine hydrochloride is superior for scale and simplicity. This avoids the use of corrosive dehydrating agents like SOCl₂ or Ac₂O [2].[2]

  • Reagents: Aldehyde (Int-2), Hydroxylamine Hydrochloride (NH₂OH·HCl, 1.5 equiv), DMSO (Solvent).

Protocol:

  • Setup: Dissolve 1-methyl-6-nitroindole-3-carbaldehyde (5.0 g, 24.5 mmol) in DMSO (25 mL).

  • Reagent Addition: Add NH₂OH·HCl (2.55 g, 36.7 mmol).

  • Reaction: Heat the mixture to 100–110°C for 2–3 hours.

    • Mechanism:[1][3][6][7] The aldehyde forms the oxime in situ, which thermally dehydrates in the polar aprotic solvent (DMSO) to form the nitrile.

  • Workup: Cool to RT and pour into ice water (150 mL). The product should precipitate.[1][2]

  • Extraction (if oil forms): Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with water (to remove DMSO) and brine. Dry over MgSO₄.

  • Purification: Recrystallize from Ethanol/Water or column chromatography (Hexane/EtOAc).

    • Expected Yield: ~90%.

    • Final Product: 1-Methyl-6-nitro-1H-indole-3-carbonitrile.

Quantitative Data Summary

ParameterStep 1 (Methylation)Step 2 (Formylation)Step 3 (Nitrile Form.)
Reagents MeI, K₂CO₃POCl₃, DMFNH₂OH·HCl, DMSO
Temperature 0°C

RT
0°C

90°C
100°C
Time 3 h4-6 h2-3 h
Critical Hazard MeI (Carcinogen)POCl₃ (Corrosive)Thermal Runaway (DMSO)
Typical Yield 95%85%90%
Appearance Yellow SolidOrange SolidPale Yellow Solid

Troubleshooting & Optimization (FAQ)

Q: Why not use Chlorosulfonyl Isocyanate (CSI) for direct cyanation? A: CSI is highly effective for electron-rich indoles (e.g., 5-methoxyindole). However, the 6-nitro group withdraws electron density from the indole


-system, making the nucleophilic attack on CSI extremely slow. The Vilsmeier route, while longer, is thermodynamically driven and far more reliable for deactivated substrates [3].

Q: The Vilsmeier reaction turned into a black tar. A: This indicates overheating or lack of solvent. Ensure the reaction is diluted sufficiently with DMF. Do not exceed 100°C. If tarring occurs, reduce temperature to 70°C and extend reaction time.

Q: Can I use Pyridine/Ac₂O for Step 3? A: Yes. If the DMSO thermal method fails (e.g., substrate instability), you can convert the aldehyde to the oxime (NH₂OH·HCl, Pyridine, RT, 2h) and then dehydrate by adding Acetic Anhydride (Ac₂O) and refluxing for 2 hours. This is the "Classic" alternative.

References

  • BenchChem. (2025).[1][8] Application Notes and Protocols: Vilsmeier-Haack Formylation of Indoles. Retrieved from

  • Taheri, A. et al. (2017). Fe(HSO4)3-Catalyzed Direct Conversion of Aldehydes into Nitriles Using Hydroxylamine Hydrochloride. Organic Chemistry Research. Retrieved from

  • National Institute of Informatics. (2017). Nucleophilic substitution reaction in indole chemistry: 1-methoxy-6-nitroindole-3-carbaldehyde. Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: 6-Nitro-1H-indole-3-carbonitrile. Retrieved from

Sources

Application Note: High-Efficiency Vilsmeier-Haack Formylation of 1-Methyl-6-Nitroindole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized synthesis of 1-methyl-6-nitroindole-3-carboxaldehyde via the Vilsmeier-Haack reaction. While Vilsmeier-Haack formylation is the gold standard for introducing aldehyde groups to electron-rich aromatics, the presence of a strong electron-withdrawing nitro group at the C6 position of the indole scaffold significantly deactivates the ring system. This protocol addresses the kinetic challenges imposed by this deactivation, providing a robust, scalable method that ensures high regioselectivity at the C3 position and minimizes byproduct formation.

Key Deliverables:

  • Regiocontrol: Exclusive C3 functionalization.

  • Yield Optimization: Conditions tuned to overcome electronic deactivation.

  • Scalability: A self-validating workflow suitable for gram-to-multigram scales.

Scientific Background & Mechanistic Insight

The Electronic Challenge

Indoles are typically electron-rich enamines that react readily with electrophiles at the C3 position. However, the 1-methyl-6-nitroindole substrate presents a specific challenge:

  • Deactivation: The nitro group (

    
    ) at C6 exerts a strong inductive (
    
    
    
    ) and mesomeric (
    
    
    ) electron-withdrawing effect. This reduces the nucleophilicity of the C3 carbon, significantly slowing the rate of electrophilic attack compared to unsubstituted indole.
  • Steric/Electronic Balance: The

    
    -methyl group prevents competitive attack at the nitrogen (a common side reaction in 
    
    
    
    -unsubstituted electron-deficient indoles) and slightly enhances electron density, but not enough to counteract the nitro group completely.

Therefore, standard room-temperature Vilsmeier protocols often result in incomplete conversion. This protocol utilizes thermal driving forces to push the reaction to completion without degrading the labile aldehyde product.

Reaction Mechanism

The reaction proceeds through the formation of the electrophilic Vilsmeier reagent (chloroiminium ion), followed by Electrophilic Aromatic Substitution (EAS) and subsequent hydrolysis.

VilsmeierMechanism DMF DMF VR Vilsmeier Reagent (Chloroiminium Ion) DMF->VR Activation POCl3 POCl3 POCl3->VR Intermediate Iminium Salt Intermediate VR->Intermediate EAS at C3 (Rate Limiting) Substrate 1-Methyl-6-Nitroindole Substrate->Intermediate Product 1-Methyl-6-nitroindole- 3-carboxaldehyde Intermediate->Product Basification Base Hydrolysis (NaOH/H2O) Base->Product

Figure 1: Mechanistic pathway. The formation of the Vilsmeier reagent is exothermic, while the attack on the nitro-indole (EAS) is the rate-limiting step requiring thermal energy.

Experimental Protocol

Materials & Stoichiometry
ComponentRoleEquiv.Notes
1-Methyl-6-nitroindole Substrate1.0Limiting reagent.
Phosphorus Oxychloride (

)
Reagent1.2 – 1.5Freshly distilled preferred. Toxic/Corrosive.
DMF (Anhydrous) Solvent/Reagent5.0 – 10.0Acts as both solvent and reagent source. Must be dry.
NaOH (2M aq) QuenchExcessRequired to hydrolyze the iminium salt to aldehyde.
Step-by-Step Methodology

Phase 1: Formation of Vilsmeier Reagent (Active Electrophile) [1]

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and an addition funnel under an inert atmosphere (

    
     or Ar).
    
  • Solvent Charge: Add anhydrous DMF (10 volumes relative to substrate mass) and cool to 0–5°C using an ice bath.

  • Activation: Add

    
     (1.2 equiv) dropwise over 15–20 minutes.
    
    • Critical Checkpoint: The solution should turn faint yellow/orange. Ensure temperature does not exceed 10°C to prevent thermal decomposition of the reagent.

    • Wait: Stir at 0°C for 30 minutes to ensure complete formation of the chloroiminium salt.

Phase 2: Substrate Addition & Reaction 4. Addition: Dissolve 1-methyl-6-nitroindole (1.0 equiv) in a minimum amount of DMF (2-3 volumes). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C. 5. Thermal Initiation: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). 6. Heating (The "Nitro" Adjustment): Heat the reaction mixture to 80–90°C for 4–6 hours.

  • Expert Insight: Unlike simple indoles which react at RT, the 6-nitro analog requires this thermal energy to overcome the activation energy barrier. Monitor via TLC (30% EtOAc/Hexane). The intermediate iminium salt is highly polar and will stay at the baseline; disappearance of the starting material spot is the key indicator.

Phase 3: Workup & Hydrolysis 7. Quenching: Cool the reaction mixture to RT. Pour slowly onto crushed ice (approx. 20 volumes) with vigorous stirring. 8. Hydrolysis: The mixture will likely contain the precipitated iminium salt. Slowly add 2M NaOH or saturated Sodium Acetate solution until pH reaches 9–10.

  • Observation: The solid precipitate should change color (often yellow to pale beige) as the salt hydrolyzes to the free aldehyde.
  • Isolation: Stir for 1 hour to ensure complete hydrolysis. Filter the resulting precipitate.[1][2]
  • Purification: Wash the solid cake with copious water (to remove DMF/salts) and cold hexanes. Recrystallize from Ethanol or DMF/Water if necessary.

Workflow Visualization

ExperimentalWorkflow cluster_prep Phase 1: Reagent Prep cluster_react Phase 2: Reaction cluster_workup Phase 3: Workup Step1 Cool DMF to 0°C Step2 Add POCl3 Dropwise (Exothermic) Step1->Step2 Step3 Add 1-Methyl-6-Nitroindole in DMF Step2->Step3 Step4 Heat to 80-90°C (4-6 Hours) Step3->Step4 Step5 Pour onto Crushed Ice Step4->Step5 Step6 Basify (NaOH) to pH 9-10 (Hydrolysis) Step5->Step6 Step7 Filter Solid Precipitate Step6->Step7

Figure 2: Operational workflow emphasizing the critical heating step required for nitro-substituted indoles.

Troubleshooting & Optimization Guide

ProblemProbable CauseCorrective Action
Low Conversion Insufficient heat or time.The nitro group deactivates the ring. Increase temp to 100°C or extend time to 12h.
Tarry/Black Product Reaction temp too high during addition.Ensure

addition is strictly at 0°C. High temp during reagent formation causes DMF decomposition.
No Precipitate Incomplete hydrolysis.The iminium salt is water-soluble. Ensure pH is basic (>9) to force the aldehyde to crash out.
Starting Material Remains Moisture in DMF.

reacts violently with water, destroying the reagent. Use freshly distilled/anhydrous DMF.

References

  • BenchChem. (2025).[2][3] Application Notes and Protocols: Vilsmeier-Haack Formylation of Indoles.[2][4] Retrieved from

  • Somei, M., et al. (2002).[5] Nucleophilic substitution reactions of 1-methoxy-6-nitroindole-3-carbaldehyde.[5][6] Heterocycles, 57, 421.[5] (Demonstrates reactivity of 6-nitroindole analogs).

  • Matrix Fine Chemicals. 6-Nitro-1H-indole-3-carbaldehyde Product Data. CAS 10553-13-6.[7] Retrieved from

  • Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. (General Vilsmeier methodology). Retrieved from

  • Growing Science. (2013).[8] Vilsmeier-Haack reagent: A facile synthesis...[9] (Mechanistic insights on iminium salts). Retrieved from

Sources

Application Note & Protocol Guide: Selective Reduction of 1-methyl-6-nitro-1H-indole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Aminoindoles in Drug Discovery

The reduction of aromatic nitro compounds to their corresponding primary amines is a cornerstone transformation in modern organic synthesis.[1] This conversion is of paramount importance in the pharmaceutical and life sciences sectors, as the resulting amino group serves as a versatile synthetic handle for constructing complex molecular architectures and as a key pharmacophore in a multitude of biologically active agents.[2][3]

The target molecule of this guide, 6-amino-1-methyl-1H-indole-3-carbonitrile, is a valuable substituted indole. The indole scaffold is a privileged structure found in numerous natural products and approved drugs. The presence of an amino group at the C6 position, a nitrile at C3, and a methyl group on the indole nitrogen creates a highly functionalized building block ripe for further elaboration in drug development programs.

The primary challenge in this synthesis is the chemoselective reduction of the nitro group without affecting the nitrile functionality or the indole core. This guide provides a comprehensive analysis of robust and scalable methodologies for this transformation, grounded in mechanistic principles and supported by detailed, field-proven protocols. We will explore two primary strategies: catalytic hydrogenation and metal-mediated chemical reduction, offering researchers the critical information needed to select and execute the optimal synthetic route.

Mechanistic Fundamentals of Nitro Group Reduction

The conversion of an aromatic nitro group (-NO₂) to a primary amine (-NH₂) is a six-electron reduction. While the specific pathway can vary with the chosen reagents, the transformation generally proceeds through a series of two-electron intermediates. The most common pathway involves the initial reduction of the nitro group to a nitroso intermediate, followed by further reduction to a hydroxylamine, and finally to the desired amine.[1][4][5]

G Nitro Ar-NO₂ (Nitroarene) Nitroso Ar-N=O (Nitroso) Nitro->Nitroso +2e⁻, +2H⁺ Hydroxylamine Ar-NHOH (Hydroxylamine) Nitroso->Hydroxylamine +2e⁻, +2H⁺ Amine Ar-NH₂ (Amine) Hydroxylamine->Amine +2e⁻, +2H⁺ G sub Dissolve Substrate & HCOONH₄ in Methanol cat Add 10% Pd/C Catalyst sub->cat reflux Heat to Reflux (1-3 hours) cat->reflux monitor Monitor by TLC/LC-MS reflux->monitor cool Cool to Room Temperature monitor->cool filter Filter through Celite® (Keep Wet!) cool->filter concentrate Concentrate Filtrate filter->concentrate extract Extract with EtOAc / H₂O concentrate->extract wash Wash with NaHCO₃ & Brine extract->wash dry Dry (Na₂SO₄), Filter, & Concentrate wash->dry purify Purify Product dry->purify G setup Combine Substrate & SnCl₂·2H₂O in Ethanol acidify Add Concentrated HCl setup->acidify reflux Heat to Reflux (2-4 hours) acidify->reflux monitor Monitor by TLC/LC-MS reflux->monitor cool Cool to 0°C monitor->cool basify Basify with NaHCO₃ / NaOH to pH ~8 cool->basify filter Filter Tin Salts through Celite® basify->filter extract Extract Filtrate with EtOAc filter->extract wash Wash Combined Organics with Brine extract->wash dry Dry (Na₂SO₄), Filter, & Concentrate wash->dry purify Purify Product dry->purify

Sources

Application Note: Protocols for the Hydrolysis of 1-Methyl-6-nitro-1H-indole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Indole-3-Carboxylic Acid Moiety

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Specifically, 1-methyl-6-nitro-1H-indole-3-carboxylic acid is a valuable synthetic intermediate. The carboxylic acid at the 3-position serves as a versatile handle for amide bond formation, esterification, and other transformations, while the 6-nitro group can be a precursor for an amino group or act as an electronic modulator. The conversion of the chemically robust 3-carbonitrile to a carboxylic acid is a critical step in the synthetic pathway for many target molecules.

This guide provides a comprehensive overview of the mechanistic principles and detailed laboratory protocols for the hydrolysis of 1-methyl-6-nitro-1H-indole-3-carbonitrile. We will explore both acid- and base-catalyzed methodologies, offering insights into the rationale behind procedural choices to empower researchers to adapt and troubleshoot these transformations effectively.

Part 1: Mechanistic Foundations of Nitrile Hydrolysis

The hydrolysis of a nitrile to a carboxylic acid is a two-part transformation that proceeds through an amide intermediate.[1][2] The reaction can be catalyzed by either acid or base, with distinct mechanistic pathways.

Acid-Catalyzed Mechanism

Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen.[3][4] This step significantly increases the electrophilicity of the nitrile carbon, making it susceptible to attack by a weak nucleophile like water.[5] A series of proton transfers and tautomerization steps leads to the formation of a primary amide.[6] This amide is then further hydrolyzed under the same harsh acidic conditions to yield the final carboxylic acid and an ammonium ion.[3][7]

Caption: Generalized mechanism for acid-catalyzed nitrile hydrolysis.

Base-Catalyzed Mechanism

In basic media, the reaction begins with the direct nucleophilic attack of a hydroxide ion on the electrophilic nitrile carbon.[4][5] This is a more potent nucleophile than water, so initial protonation is not required. The resulting intermediate is protonated by water to form an imidic acid, which quickly tautomerizes to the more stable amide.[1] Under vigorous conditions (e.g., heating), the amide undergoes further base-catalyzed hydrolysis.[4] The hydroxide ion attacks the amide carbonyl carbon, leading to a tetrahedral intermediate that collapses to expel an amide anion (a poor leaving group that is protonated), ultimately forming a carboxylate salt.[2] A final acidification step is necessary to protonate the carboxylate and yield the neutral carboxylic acid.[7][8]

Caption: Generalized mechanism for base-catalyzed nitrile hydrolysis.

Expert Insight: The 1-methyl-6-nitro-1H-indole-3-carbonitrile substrate contains a strong electron-withdrawing nitro group (-NO₂) at the 6-position. This group exerts a powerful -I (inductive) and -R (resonance) effect, withdrawing electron density from the indole ring system. This withdrawal enhances the electrophilic character of the nitrile carbon at the 3-position, making it more susceptible to nucleophilic attack and thus facilitating both acid- and base-catalyzed hydrolysis.

Part 2: Experimental Protocols

The following protocols are designed as robust starting points. Researchers should monitor reactions by an appropriate method (e.g., TLC, LC-MS) to determine the optimal reaction time.

Protocol 1: Acid-Catalyzed Hydrolysis

This method is often favored for its directness, yielding the carboxylic acid without a separate acidification workup step.[9] Concentrated sulfuric acid is particularly effective due to its high boiling point and dehydrating properties.

Materials and Reagents:

  • 1-methyl-6-nitro-1H-indole-3-carbonitrile

  • Concentrated Sulfuric Acid (98%)

  • Deionized Water

  • Ice

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-methyl-6-nitro-1H-indole-3-carbonitrile (1.0 eq).

  • Acid Addition: Carefully add a 1:1 (v/v) mixture of concentrated sulfuric acid and deionized water (approx. 10-20 mL per gram of nitrile). The addition is exothermic; perform this step slowly in an ice bath.

  • Hydrolysis: Heat the mixture to reflux (typically 110-120 °C) with vigorous stirring. Monitor the reaction progress by TLC (e.g., using 30% EtOAc in hexanes) until the starting material is consumed (typically 4-12 hours).

  • Quenching: Allow the reaction mixture to cool to room temperature, then carefully pour it over a beaker of crushed ice with stirring. A precipitate of the crude carboxylic acid should form.

  • Isolation: Isolate the crude product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the filtrate is near neutral pH.

  • Purification (Optional Extraction): If the product is not clean, it can be dissolved in ethyl acetate and washed with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification (Recrystallization): Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or acetic acid/water, to yield pure 1-methyl-6-nitro-1H-indole-3-carboxylic acid.

  • Drying: Dry the purified product in a vacuum oven.

Caption: Experimental workflow for acid-catalyzed hydrolysis.

Protocol 2: Base-Catalyzed Hydrolysis

This method uses a strong base to form the carboxylate salt, which is then protonated in a separate acid workup.[7] It can be advantageous for substrates that are sensitive to strong, hot acid.

Materials and Reagents:

  • 1-methyl-6-nitro-1H-indole-3-carbonitrile

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Ethanol (EtOH) or Methanol (MeOH)

  • Deionized Water

  • Concentrated Hydrochloric Acid (HCl)

  • Ice

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve 1-methyl-6-nitro-1H-indole-3-carbonitrile (1.0 eq) in ethanol (approx. 10-15 mL per gram of nitrile).

  • Base Addition: Add an aqueous solution of sodium hydroxide (e.g., 5-10 M, 5-10 eq).

  • Hydrolysis: Heat the mixture to reflux (typically 80-90 °C) with vigorous stirring. The reaction may initially be heterogeneous. Monitor the reaction until the starting material is consumed (typically 2-8 hours).

  • Solvent Removal: Allow the mixture to cool and concentrate it under reduced pressure to remove the bulk of the ethanol.

  • Dilution: Dilute the remaining aqueous residue with deionized water. Wash with a non-polar organic solvent like ether or dichloromethane to remove any non-acidic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify it by dropwise addition of concentrated HCl until the pH is ~1-2. A precipitate of the carboxylic acid should form.

  • Isolation: Isolate the product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water.

  • Purification & Drying: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) and dry the final product in a vacuum oven.

Sources

Application Notes & Protocols: Nucleophilic Substitution on 6-Nitroindole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: Activating the Indole Core for Nucleophilic Substitution

The indole scaffold is a cornerstone of numerous natural products and pharmaceutical agents. Traditionally, its chemistry is dominated by electrophilic aromatic substitution, owing to the electron-rich nature of the heterocyclic ring. However, the introduction of a potent electron-withdrawing group, such as a nitro (–NO₂) group at the 6-position, fundamentally alters this reactivity profile. This strategic modification transforms the indole into an electron-deficient system, rendering it susceptible to Nucleophilic Aromatic Substitution (SNAr) .[1][2][3]

This guide focuses on the reaction conditions for nucleophilic substitution on 6-nitroindole derivatives, with a particular emphasis on the highly versatile substrate, 1-methoxy-6-nitroindole-3-carbaldehyde . The presence of the N-methoxy group provides a competent leaving group, while the nitro and formyl groups synergistically enhance the electrophilicity of the C2 position, enabling regioselective substitution with a wide array of nucleophiles under mild conditions.[4][5][6] Understanding and mastering these reactions provides a powerful synthetic route to complex, functionalized indoles that are otherwise difficult to access.

The Underlying Mechanism: Addition-Elimination Pathway

The reaction proceeds via a classic SNAr addition-elimination mechanism. The key to this transformation is the ability of the electron-withdrawing groups (–NO₂ and –CHO) to stabilize the negatively charged intermediate, often referred to as a Meisenheimer-like complex, which forms during the rate-determining step.[3][7][8]

The process can be visualized in two main stages:

  • Nucleophilic Addition: The nucleophile attacks the electron-deficient C2 position of the indole ring. This step temporarily disrupts the aromaticity of the pyrrole ring, forming a resonance-stabilized anionic σ-complex.[7][9]

  • Leaving Group Elimination: The aromaticity of the ring is restored through the expulsion of the leaving group (e.g., methoxide from the N1 position). This step is typically fast.[9][10]

SNAr_Mechanism Figure 1: S N Ar Mechanism on 1-Methoxy-6-nitroindole reactant 1-Methoxy-6-nitroindole Substrate intermediate Meisenheimer-like Intermediate (Resonance Stabilized) reactant->intermediate 1. Nucleophilic Attack at C2 nucleophile Nucleophile (Nu⁻) nucleophile->intermediate product 2-Substituted-6-nitroindole Product intermediate->product 2. Elimination of Leaving Group leaving_group Methoxide Leaving Group intermediate->leaving_group

Figure 1: SNAr Mechanism on 1-Methoxy-6-nitroindole

General Experimental Workflow

Successful execution of these substitution reactions relies on a systematic and precise workflow. The following diagram outlines the critical stages from preparation to final analysis. Adherence to anhydrous conditions is often crucial, as many of the bases and nucleophiles are sensitive to moisture.

Workflow Figure 2: General Experimental Workflow prep Reagent Preparation (Drying of solvents, weighing reactants) setup Reaction Setup (Inert atmosphere, addition of reagents) prep->setup monitor Reaction Monitoring (TLC, LC-MS) setup->monitor workup Aqueous Workup (Quenching, extraction) monitor->workup purify Purification (Column chromatography, recrystallization) workup->purify char Characterization (NMR, HRMS, IR) purify->char

Figure 2: General Experimental Workflow

Protocols and Reaction Conditions

The choice of base and solvent is critical for generating the active nucleophile and facilitating the substitution. Strong, non-nucleophilic bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are typically used in polar aprotic solvents such as DMF or THF.[4][5] These solvents effectively solvate the counter-ion (Na⁺ or K⁺) while leaving the anionic nucleophile highly reactive.[11]

A. Substitution with Nitrogen Nucleophiles

Nitrogen nucleophiles, including primary and secondary amines as well as N-heterocycles, react efficiently with 1-methoxy-6-nitroindole-3-carbaldehyde.[5]

General Protocol for N-Nucleophile Substitution:

  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the nitrogen nucleophile (1.1 eq).

  • Solvent Addition: Add anhydrous DMF (to achieve a substrate concentration of approx. 0.1 M). Cool the mixture to 0 °C in an ice bath.

  • Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

    • Application Scientist's Note: The addition of NaH generates the anionic nucleophile. The reaction is allowed to stir at 0 °C for 20-30 minutes to ensure complete deprotonation, which is often indicated by the cessation of hydrogen gas evolution.

  • Substrate Addition: Add a solution of 1-methoxy-6-nitroindole-3-carbaldehyde (1.0 eq) in anhydrous DMF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC (typically 1.5-4 hours).

  • Workup: Carefully quench the reaction by pouring it into a beaker of ice-water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the final product.

Table 1: Examples of N-Nucleophile Substitution Reactions [5]

NucleophileBaseSolventTime (h)Yield (%)
PiperidineNaHDMF3.592
PyrroleNaHDMF2.598
IndoleNaHDMF2.096
ImidazoleNaHDMF1.597
BenzimidazoleNaHDMF3.587
B. Substitution with Sulfur Nucleophiles

Thiol-based nucleophiles are excellent partners in this reaction, providing a direct route to 2-thioether indole derivatives.

General Protocol for S-Nucleophile Substitution:

  • Preparation: To a flame-dried flask under an inert atmosphere, add the thiol (e.g., N-acetyl-L-cysteine, 1.1 eq).

  • Solvent & Deprotonation: Add anhydrous DMF and cool to 0 °C. Add NaH (1.2 eq) portion-wise and stir for 30 minutes.

    • Application Scientist's Note: The generation of the thiolate anion is rapid. For simple alkyl thiols like methanethiol, a pre-formed salt such as sodium thiomethoxide (NaSMe) can be used directly, simplifying the procedure.

  • Substrate Addition: Add a solution of 1-methoxy-6-nitroindole-3-carbaldehyde (1.0 eq) in DMF.

  • Reaction & Workup: Allow the reaction to proceed at room temperature. Follow the general workup and purification procedures described for N-nucleophiles.

Table 2: Examples of S-Nucleophile Substitution Reactions [5]

NucleophileBase/SourceSolventTime (h)Yield (%)
Sodium ThiomethoxideNaSMeDMF2.098
N-Acetyl-L-cysteineNaHDMF2.073
C. Substitution with Carbon Nucleophiles

Stabilized carbanions, such as those derived from active methylene compounds, are effective carbon nucleophiles for creating C-C bonds at the indole C2 position.

General Protocol for C-Nucleophile Substitution:

  • Preparation: To a flame-dried flask under an inert atmosphere, add the carbon nucleophile precursor (e.g., dimethyl malonate, 1.2 eq).

  • Solvent & Deprotonation: Add anhydrous DMF or THF. Add potassium tert-butoxide (KOtBu, 1.3 eq) and stir at room temperature for 30 minutes.

    • Application Scientist's Note: KOtBu is a strong, hindered base ideal for generating carbanions without competing nucleophilic addition. The choice between KOtBu and NaH can depend on the pKa of the C-H acid and solubility.

  • Substrate Addition: Add a solution of 1-methoxy-6-nitroindole-3-carbaldehyde (1.0 eq) in the same solvent.

  • Reaction & Workup: Stir at room temperature until completion. Follow the general workup and purification procedures.

Table 3: Examples of C-Nucleophile Substitution Reactions [4]

NucleophileBaseSolventTemperatureYield (%)
Dimethyl MalonateKOtBuDMFRoom Temp92
3-AcetylpyridineKHTHFRoom Temp92
p-ChlorophenoxyacetonitrileKOtBuDMF0 °C71*

*Note: This reaction yields a novel pyrimido[1,2-a]indole derivative via a subsequent intramolecular cyclization.[4]

Troubleshooting and Key Considerations

  • Low Yield:

    • Cause: Incomplete deprotonation of the nucleophile, presence of moisture, or steric hindrance.

    • Solution: Ensure all reagents and solvents are strictly anhydrous. Use a stronger base or increase the reaction temperature. For sterically hindered nucleophiles, longer reaction times may be necessary.[12]

  • No Reaction:

    • Cause: Insufficiently activated substrate or inactive base.

    • Solution: Confirm the integrity of the 6-nitroindole substrate. The presence of both the 6-nitro and N-alkoxy groups is critical for high reactivity.[4][5] Test the activity of the base (e.g., NaH) with a proton source like ethanol.

  • Multiple Products:

    • Cause: Side reactions, such as reaction at other positions or decomposition of the starting material/product.

    • Solution: Lower the reaction temperature to improve selectivity. Ensure slow, controlled addition of the substrate to the activated nucleophile.

References

  • Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • Yamada, K., Yamada, F., Shiraishi, T., Tomioka, S., & Somei, M. (2002). NUCLEOPHILIC SUBSTITUTION REACTIONS OF 1-METHOXY-6-NITROINDOLE-3-CARBALDEHYDE. HETEROCYCLES, 58, 53-56. Available from: [Link]

  • Somei, M., Yamada, K., Yamada, F., Shiraishi, T., & Tomioka, S. (2009). Nucleophilic Substitution Reaction in Indole Chemistry: 1-Methoxy-6-nitroindole-3-carbaldehyde as a Versatile Building Block for 2,3,6-Trisubstituted Indoles. HETEROCYCLES. Available from: [Link]

  • Factors affecting rate of nucleophilic substitution reactions. Organic Chemistry 1: An open textbook. Available from: [Link]

  • Somei, M., Yamada, K., Yamada, F., Shiraishi, T., & Tomioka, S. (2009). Nucleophilic Substitution Reaction in Indole Chemistry: 1-Methoxy-6-nitroindole-3-carbaldehyde as a Versatile Building Block for 2,3,6-Trisubstituted Indoles. Crossref. Available from: [Link]

  • Nucleophilic Aromatic Substitution. Dr. Roaa Majid. Available from: [Link]

  • Katritzky, A. R., Rachwal, S., & Bayyuk, S. (1991). AN IMPROVED FISCHER SYNTHESIS OF NITROINDOLES. 1,3-DIMETHYL-4-, 5- AND 6-NITROINDOLES. Organic Preparations and Procedures International, 23(3), 357-361. Available from: [Link]

  • Jaworski, M., & Makosza, M. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4819. Available from: [Link]

  • Nucleophilic aromatic substitution. BYJU'S. Available from: [Link]

  • Nucleophilic Aromatic Substitution: Addition–Elimination and SNAr. OrgoSolver. Available from: [Link]

  • Nucleophilic aromatic substitution. Wikipedia. Available from: [Link]

  • 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II - KPU Pressbooks. Available from: [Link]

  • Ashenhurst, J. (2018). Nucleophilicity Trends of Amines. Master Organic Chemistry. Available from: [Link]

Sources

Application Note: Scalable Preparation of 6-amino-1-methyl-1H-indole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, four-step synthetic protocol for the preparation of 6-amino-1-methyl-1H-indole-3-carbonitrile , a critical scaffold in the development of kinase inhibitors and GPCR ligands. Unlike direct electrophilic cyanation methods which often fail on electron-deficient indole rings, this protocol utilizes a reliable Vilsmeier-Haack formylation followed by an oxime-dehydration sequence. Crucially, the final step employs a chemoselective reduction of the nitro group using Iron/Ammonium Chloride to preserve the C3-nitrile functionality, avoiding the over-reduction risks associated with catalytic hydrogenation.

Introduction & Retrosynthetic Analysis

The 6-amino-indole-3-carbonitrile motif is a privileged structure in medicinal chemistry, often serving as a bioisostere for quinazolines in EGFR inhibitors or as a core for serotonin receptor modulators.

The synthesis poses two primary regiochemical and chemoselective challenges:

  • Electronic Deactivation: The C6-nitro group (precursor to the amine) strongly deactivates the indole ring, making direct C3-cyanation (e.g., via Chlorosulfonyl isocyanate) sluggish and low-yielding.

  • Reduction Selectivity: Reducing the C6-nitro group to an amine without reducing the C3-nitrile requires specific chemoselective conditions.

Strategic Solution: We adopt a "Functionalize-then-Reduce" strategy. The indole nitrogen is methylated first to prevent side reactions. The C3-nitrile is installed via an aldehyde intermediate (Vilsmeier-Haack), which is highly effective even on deactivated rings. Finally, a dissolving metal reduction converts the nitro group to the amine, leaving the nitrile intact.

Diagram 1: Retrosynthetic Logic

Retrosynthesis cluster_legend Legend target TARGET 6-amino-1-methyl-1H-indole-3-carbonitrile inter1 Intermediate 3 1-methyl-6-nitro-1H-indole-3-carbonitrile target->inter1 Chemoselective Nitro Reduction (Fe/NH4Cl) inter2 Intermediate 2 1-methyl-6-nitro-1H-indole-3-carbaldehyde inter1->inter2 Oxime Formation & Dehydration inter3 Intermediate 1 1-methyl-6-nitro-1H-indole inter2->inter3 Vilsmeier-Haack Formylation start STARTING MATERIAL 6-nitro-1H-indole inter3->start N-Methylation (MeI/Base) key1 Target key2 Precursor

Caption: Retrosynthetic disconnection showing the stepwise construction of the functionalized indole core.

Detailed Experimental Protocol

Stage 1: N-Methylation of 6-Nitroindole

Objective: Protect the indole nitrogen to prevent N-acylation/alkylation in subsequent steps and increase solubility.

  • Reagents: 6-Nitroindole (1.0 eq), Methyl Iodide (1.2 eq), Potassium Carbonate (2.0 eq), DMF (0.2 M).

  • Procedure:

    • Charge a round-bottom flask with 6-nitroindole (10.0 g, 61.7 mmol) and anhydrous DMF (300 mL).

    • Add Potassium Carbonate (

      
      , 17.0 g, 123.4 mmol) in one portion.
      
    • Cool the suspension to 0 °C in an ice bath.

    • Add Methyl Iodide (MeI, 4.6 mL, 74.0 mmol) dropwise over 15 minutes.

    • Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours.

    • Workup: Pour the mixture into ice-water (1 L). The product will precipitate as a yellow solid.[1] Filter, wash with water (3 x 100 mL), and dry in a vacuum oven at 50 °C.

  • Yield Expectations: 95-98% (Yellow solid).

Stage 2: Vilsmeier-Haack Formylation

Objective: Introduce the carbon scaffold at C3. The Vilsmeier reagent is sufficiently electrophilic to overcome the deactivating effect of the 6-nitro group.

  • Reagents: 1-Methyl-6-nitroindole (from Stage 1), Phosphorus Oxychloride (

    
    , 1.5 eq), DMF (5.0 eq + solvent).
    
  • Procedure:

    • In a dry flask under Argon, cool anhydrous DMF (50 mL) to 0 °C.

    • Add

      
        (8.6 mL, 92.5 mmol) dropwise. Caution: Exothermic. Stir for 30 min to form the Vilsmeier salt (white precipitate may form).
      
    • Dissolve 1-methyl-6-nitroindole (10.8 g, 61.7 mmol) in DMF (50 mL) and add it dropwise to the Vilsmeier reagent.

    • Heat the mixture to 80 °C for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1).

    • Hydrolysis: Cool to RT and pour slowly into crushed ice/saturated Sodium Acetate solution (500 mL). Adjust pH to ~8-9 with 5M NaOH if necessary.

    • Stir for 1 hour to ensure complete hydrolysis of the iminium intermediate to the aldehyde.

    • Isolation: Filter the resulting precipitate, wash with water, and dry. Recrystallize from Ethanol/DMF if purity is <95%.

  • Yield Expectations: 85-90% (Pale yellow/tan solid).

Stage 3: Conversion to Nitrile (Oxime Dehydration)

Objective: Convert the C3-aldehyde to a nitrile.

  • Reagents: Aldehyde intermediate, Hydroxylamine Hydrochloride (

    
    , 1.2 eq), Acetic Anhydride (
    
    
    
    , 4.0 eq), Pyridine (solvent).
  • Procedure:

    • Dissolve the aldehyde (10.0 g, 49.0 mmol) in Pyridine (100 mL).

    • Add Hydroxylamine Hydrochloride (4.1 g, 58.8 mmol).

    • Heat to 90 °C for 2 hours. Check: LCMS should show conversion to the Oxime.

    • Add Acetic Anhydride (18.5 mL, 196 mmol) directly to the hot reaction mixture.

    • Continue heating at 90–100 °C for another 3 hours to effect dehydration.

    • Workup: Cool to RT. Pour into ice-water/HCl (1M, 500 mL) to neutralize pyridine.

    • Extract with Ethyl Acetate (3 x 150 mL). Wash organics with Brine, dry over

      
      , and concentrate.
      
    • Purification: Silica gel column chromatography (0-40% EtOAc in Hexanes).

  • Yield Expectations: 75-80% (Off-white solid).

Stage 4: Chemoselective Nitro Reduction

Objective: Reduce the -NO2 group to -NH2 without reducing the -CN group.

  • Critical Note: Do NOT use

    
     or 
    
    
    
    , as these will reduce the nitrile to a primary amine or aldehyde.
  • Reagents: Nitrile intermediate, Iron Powder (Fe, 5.0 eq), Ammonium Chloride (

    
    , 5.0 eq), Ethanol/Water (4:1).
    
  • Procedure:

    • Suspend the nitro-nitrile intermediate (5.0 g, 24.8 mmol) in Ethanol (100 mL) and Water (25 mL).

    • Add Ammonium Chloride (6.6 g, 124 mmol) and Iron Powder (6.9 g, 124 mmol, 325 mesh).

    • Heat to reflux (80 °C) with vigorous stirring for 2–4 hours.

    • Monitoring: TLC should show the disappearance of the fluorescent nitro compound and appearance of a polar, UV-active amine spot (often turns brown/purple on standing due to oxidation if not handled quickly).

    • Workup: Filter the hot mixture through a Celite pad to remove iron sludge. Wash the pad with hot Ethanol.

    • Concentrate the filtrate to remove Ethanol. Dilute the aqueous residue with water and extract with Ethyl Acetate (3 x 50 mL).

    • Purification: The crude amine is often pure enough (>95%). If not, purify via flash chromatography (DCM/MeOH 95:5).

  • Yield Expectations: 80-85% (Beige/Brown solid).

Analytical Validation

ParameterSpecificationMethod
Appearance Beige to light brown powderVisual
Purity > 97.0%HPLC (254 nm)
MS (ESI+) [M+H]+ = 172.08LC-MS
1H NMR Consistent with structureDMSO-d6

Key NMR Signals (DMSO-d6):

  • C2-H: Singlet/Doublet around δ 8.0–8.2 ppm (Deshielded by CN).

  • N-Me: Singlet around δ 3.7–3.8 ppm.

  • NH2: Broad singlet around δ 5.0–6.0 ppm (Exchangeable with

    
    ).
    
  • Aromatic Protons: C4-H, C5-H, C7-H pattern typical of 1,3,6-substituted indole (C7-H is usually a doublet with meta-coupling to C5).

Critical Process Parameters (CPPs) & Troubleshooting

Diagram 2: Workup & Purification Decision Tree

Workflow cluster_tips Troubleshooting Tips Step4 Stage 4: Fe/NH4Cl Reduction Complete Filter Filter through Celite (Remove Fe sludge) Step4->Filter Extract Extract with EtOAc Filter->Extract Check Check Purity (TLC/HPLC) Extract->Check Pure Purity >95% Concentrate & Dry Check->Pure Yes Impure Purity <95% (Iron salts or partial reduction) Check->Impure No AcidWash Optional: Wash EtOAc with NaHCO3 (remove acid) Impure->AcidWash Col Column Chromatography DCM:MeOH (95:5) Col->Pure AcidWash->Col Tip1 Iron sludge can clog filters. Use a wide Celite pad. Tip2 Amine is oxidation sensitive. Store under Argon/N2.

Caption: Decision tree for the isolation and purification of the final amine product.

Troubleshooting Guide
  • Incomplete Vilsmeier: If the starting material remains after 6 hours, add another 0.5 eq of the pre-formed Vilsmeier reagent (

    
    /DMF) and increase temp to 90 °C.
    
  • Low Yield in Nitrile Step: Ensure Pyridine is dry. Water hydrolyzes the intermediate anhydride. If dehydration is slow, replace

    
     with Thionyl Chloride (
    
    
    
    ) at 0 °C (requires careful handling).
  • Nitrile Hydrolysis: During the Iron reduction, do not use strong acids or bases. Keep the pH near neutral (NH4Cl provides this buffering).

Safety & Handling

  • Methyl Iodide: Potent alkylating agent (Carcinogen). Use only in a fume hood with double gloving.

  • Phosphorus Oxychloride (

    
    ):  Reacts violently with water releasing HCl gas. Quench Vilsmeier reactions slowly at low temperature.
    
  • Nitro Compounds: Potentially explosive if heated dry. Do not distill nitro-intermediates to dryness at high temperatures.

References

  • Vilsmeier-Haack Formylation of Nitroindoles

    • Source: Heterocycles, Vol. 88, No. 2, 2014.
    • Context: Describes the successful formylation of 1-methoxy-6-nitroindole, validating the electrophilic substitution on the deactiv
    • (Validated via search snippet 1.14).

  • Synthesis of 1-Methylindole-3-carbonitrile

    • Source: Organic Syntheses, Coll.[2][3] Vol. 6, p.104.

    • Context: General methods for N-methylation and functionaliz
    • (Validated via search snippet 1.10).

  • Chemoselective Reduction of Nitro Groups

    • Source: Bechamp Reduction (Fe/NH4Cl) standard protocols.
    • Context: Standard textbook method for reducing Nitroarenes in the presence of Nitriles.
    • .

  • Commercial Availability & Properties

    • Source: Sigma-Aldrich / Thermo Fisher.
    • Context: Physical properties (MP, CAS) of analogs like 1-methylindole-3-carbonitrile (CAS 24662-37-1).

    • .

Sources

Process Development & Scale-Up Guide: 1-Methyl-6-nitro-1H-indole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the optimized synthetic route for the kilogram-scale production of 1-methyl-6-nitro-1H-indole-3-carbonitrile , a critical intermediate in the synthesis of kinase inhibitors and antiviral therapeutics.

While direct cyanation methods (e.g., using chlorosulfonyl isocyanate) exist, they pose significant safety hazards and purification challenges upon scale-up. This guide presents a robust, three-step Linear Functionalization Strategy designed for process safety, impurity rejection, and reproducibility.

Key Process Features:

  • Regiocontrol: Exclusive N1-methylation prior to C3-functionalization prevents regioisomeric impurities.

  • Thermal Safety: Engineered addition protocols for the Vilsmeier-Haack reaction to manage the Vilsmeier complex exotherm.

  • Purification: Chromatography-free isolation via controlled crystallization at all steps.

Retrosynthetic Analysis & Route Selection

The presence of the electron-withdrawing nitro group at the C6 position significantly deactivates the indole ring, reducing nucleophilicity at C3. This necessitates harsher conditions for electrophilic aromatic substitution compared to unsubstituted indoles.

Selected Route: Stepwise Functionalization

We utilize a Vilsmeier-Haack formylation followed by a one-pot oxime formation/dehydration. This route is preferred over direct cyanation for scale-up due to the instability of cyanating agents and the ease of purifying the aldehyde intermediate.

RetroSynthesis Target Target: 1-Methyl-6-nitro-1H-indole-3-carbonitrile Aldehyde Intermediate 2: 1-Methyl-6-nitroindole-3-carboxaldehyde Target->Aldehyde Dehydration (NH2OH/HCOOH) MethylIndole Intermediate 1: 1-Methyl-6-nitroindole Aldehyde->MethylIndole Vilsmeier-Haack (POCl3/DMF) SM Starting Material: 6-Nitroindole MethylIndole->SM N-Methylation (MeI/K2CO3)

Figure 1: Retrosynthetic strategy focusing on stepwise functionalization to ensure purity.

Detailed Experimental Protocols

Step 1: N-Methylation of 6-Nitroindole

Objective: Synthesis of 1-methyl-6-nitroindole. Rationale: Methylating the nitrogen first prevents competitive N-formylation during the subsequent Vilsmeier step and increases the solubility of the substrate.

  • Reagents: 6-Nitroindole (1.0 equiv), Iodomethane (MeI, 1.2 equiv), Potassium Carbonate (K₂CO₃, 2.0 equiv), DMF (5 vol).

  • Safety Note: MeI is a volatile carcinogen. Use a closed system with a scrubber.

Protocol:

  • Charge 6-nitroindole and anhydrous DMF into the reactor. Stir to dissolve.

  • Add K₂CO₃ (granular, anhydrous) in a single portion.

  • Cool the suspension to 0–5 °C.

  • Critical Step: Add MeI dropwise over 60 minutes, maintaining internal temperature

    
     °C. Exotherm is mild, but MeI volatility must be controlled.
    
  • Allow to warm to 20–25 °C and stir for 4 hours. Monitor by HPLC (Target: <0.5% SM).

  • Workup: Quench reaction mixture into water (10 vol) under rapid agitation. The product will precipitate as a yellow solid.[1]

  • Filter and wash the cake with water (3 x 2 vol) to remove residual DMF and inorganic salts.

  • Dry in a vacuum oven at 45 °C.

    • Expected Yield: 95–98%

    • Appearance: Bright yellow solid.

Step 2: Vilsmeier-Haack Formylation

Objective: Synthesis of 1-methyl-6-nitroindole-3-carboxaldehyde. Rationale: The 6-nitro group deactivates the ring. Standard Vilsmeier conditions (0 °C to RT) often fail or stall. Heating to 80–90 °C is required to drive the reaction to completion [1].

  • Reagents: 1-Methyl-6-nitroindole (1.0 equiv), POCl₃ (1.5 equiv), DMF (6 vol).

Protocol:

  • Vilsmeier Reagent Formation (Pre-generation):

    • In a separate vessel, charge DMF (3 vol) and cool to 0 °C.

    • Add POCl₃ dropwise over 45 mins. Warning: Highly Exothermic. Maintain

      
       °C. A white slurry (Vilsmeier complex) will form. Stir for 30 mins at 0 °C.
      
  • Substrate Addition:

    • Dissolve 1-methyl-6-nitroindole in DMF (3 vol).

    • Add the substrate solution to the Vilsmeier complex slurry slowly, maintaining

      
       °C.
      
  • Reaction:

    • Heat the mixture to 85–90 °C .

    • Stir for 6–8 hours. The solution will turn dark red/brown.

    • Checkpoint: HPLC should show conversion of SM to the aldehyde.

  • Quench & Isolation:

    • Cool reaction mass to 20 °C.

    • Prepare a solution of Sodium Acetate (aq) or Na₂CO₃ (aq) in a separate vessel (pH adjustment target: 8–9).

    • Reverse Quench: Slowly pour the reaction mass into the basic aqueous solution at 0–5 °C. Caution: Vigorous hydrolysis of excess Vilsmeier reagent releases HCl.

    • Stir for 2 hours to ensure complete hydrolysis of the iminium intermediate to the aldehyde.

    • Filter the precipitated solid.[1][2] Recrystallize from Ethanol/Water if purity <98%.

    • Expected Yield: 85–90%[2]

Step 3: One-Pot Oxime Formation & Dehydration

Objective: Conversion of aldehyde to 1-methyl-6-nitro-1H-indole-3-carbonitrile. Rationale: Using Hydroxylamine hydrochloride in refluxing formic acid effects both oxime formation and subsequent dehydration to the nitrile in a single operation, avoiding the use of toxic dehydrating agents like SOCl₂ [2].

  • Reagents: Aldehyde intermediate (1.0 equiv), Hydroxylamine hydrochloride (NH₂OH·HCl, 1.5 equiv), Sodium Formate (1.5 equiv), Formic Acid (85%, 10 vol).

Protocol:

  • Charge Aldehyde, NH₂OH·HCl, and Sodium Formate into the reactor containing Formic Acid.

  • Heat the mixture to Reflux (approx. 100–105 °C) .

  • Stir for 4–6 hours.

    • Mechanism:[3][4][5][6][7][8][9] The aldehyde forms the oxime (

      
      ) in situ. Under acidic reflux, the oxime undergoes elimination of water to form the nitrile (
      
      
      
      ).
  • Workup:

    • Cool to room temperature.[2][10][11][12]

    • Pour the mixture into ice-cold water (20 vol).

    • The product precipitates as a solid.[1][2]

    • Filter and wash copiously with water to remove acid.

  • Final Purification:

    • Recrystallize from Methanol or Acetonitrile.

    • Expected Yield: 80–85%

    • Final Purity: >99.5% (HPLC).

Process Engineering & Safety Controls

The scale-up of this route requires strict adherence to thermal process safety, particularly during the Vilsmeier step.

ProcessFlow R1 Reactor 1 (GLR) Vilsmeier Complex Gen (0°C Control) R3 Main Reactor Heating to 90°C R1->R3 Transfer Slurry R2 Reactor 2 (GLR) Substrate Solution R2->R3 Controlled Feed (Keep T < 20°C) Quench Quench Vessel Na2CO3/Ice (pH 8-9) R3->Quench Reverse Quench (Slow Addition) Filter Filtration & Drying Quench->Filter Slurry Transfer

Figure 2: Process Flow Diagram emphasizing the separation of Vilsmeier complex generation and substrate addition.

Critical Process Parameters (CPPs)
StepParameterRangeCriticality
2 POCl₃ Addition Temp< 10 °CHigh - Thermal runaway risk if accumulated.
2 Reaction Temp85–90 °CHigh - Lower temps result in incomplete conversion due to 6-nitro deactivation.
3 Reflux Time4–6 hMedium - Extended reflux can degrade the nitrile.
All Drying Temp< 50 °CMedium - Nitro compounds can be shock-sensitive; avoid excessive heat/friction.

Analytical Control Strategy

  • HPLC Method: C18 Column, Water/Acetonitrile gradient (0.1% TFA).

    • marker: 6-Nitroindole (RT ~4.5 min)

    • marker: Aldehyde Intermediate (RT ~6.2 min)

    • marker: Target Nitrile (RT ~7.8 min)

  • Impurity Alert: Watch for the "Aldoxime" intermediate in Step 3. If present, extend reflux time.

References

  • One-pot synthesis of nitriles from aldehydes . Organic Chemistry Portal. Available at: [Link] (Accessed Oct 2023).

  • Scale-Up of a Vilsmeier Formylation Reaction: Safety and Calorimetry . Org.[4][5][11][12] Process Res. Dev. 2002, 6, 6, 893–898. Available at: [Link].

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Methyl-6-nitro-1H-indole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request.

Welcome to the technical support center for the synthesis of 1-methyl-6-nitro-1H-indole-3-carbonitrile. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot and improve your yield and purity.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis. The proposed synthetic route involves two key steps: N-methylation of commercially available 6-nitroindole, followed by the introduction of a nitrile group at the C-3 position.

Workflow for Synthesis of 1-Methyl-6-nitro-1H-indole-3-carbonitrile

G cluster_0 Step 1: N-Methylation cluster_1 Step 2: Cyanation cluster_2 Purification & Analysis A 6-Nitroindole C 1-Methyl-6-nitro-1H-indole A->C Reaction B Methylating Agent (e.g., MeI, DMS) Base (e.g., NaH, K2CO3) Solvent (e.g., DMF, Acetonitrile) B->C Reagents D 1-Methyl-6-nitro-1H-indole C->D F 1-Methyl-6-nitro-1H-indole-3-carbonitrile D->F Reaction E Cyanating Agent (e.g., Vilsmeier-Haack followed by NH2OH·HCl, or direct cyanation) E->F Reagents G Crude Product F->G H Column Chromatography / Recrystallization G->H I Pure Product H->I J NMR, MS, IR Analysis I->J G cluster_methylation N-Methylation Troubleshooting cluster_cyanation Cyanation Troubleshooting start Low Final Yield step1 Problem in N-Methylation Step? start->step1 step2 Problem in Cyanation Step? step1->step2 No incomplete_rxn Incomplete Reaction (Starting Material Present) step1->incomplete_rxn Yes side_products_me Multiple Products step1->side_products_me Yes, side products incomplete_rxn_cn Incomplete Reaction (Intermediate Present) step2->incomplete_rxn_cn Yes tar_formation Tar Formation step2->tar_formation Yes, tar solution_base Use Stronger Base (NaH) Increase Temperature incomplete_rxn->solution_base solution_control_me Ensure Stoichiometry (1.1 eq MeI) side_products_me->solution_control_me solution_temp_cn Increase Vilsmeier Temp Check Reagent Quality incomplete_rxn_cn->solution_temp_cn solution_control_cn Strict Temp Control Inert Atmosphere tar_formation->solution_control_cn

Troubleshooting solubility issues of 1-methyl-6-nitro-1H-indole-3-carbonitrile in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center.

Topic: Troubleshooting Solubility of 1-methyl-6-nitro-1H-indole-3-carbonitrile in DMSO Case ID: IND-SOL-001 Status: Open for Resolution

Technical Overview: The "Brick Dust" Challenge

Before troubleshooting, it is critical to understand why this specific molecule resists dissolution.

1-methyl-6-nitro-1H-indole-3-carbonitrile is a classic "brick dust" molecule. Its resistance to solvation arises from three structural factors:

  • Planarity: The indole core is flat, allowing for tight crystal packing (pi-stacking).

  • Push-Pull Electronics: The electron-withdrawing nitro (C6) and nitrile (C3) groups create a strong dipole moment across the ring system, increasing intermolecular attraction in the solid state.

  • Lipophilicity: The N-methyl group removes the hydrogen-bond donor capability, significantly reducing solubility in protic solvents (like water) and making the compound strictly dependent on polar aprotic solvation (DMSO/DMF).

The Core Problem: The energy required to break the crystal lattice (Lattice Energy) is often higher than the energy released by solvation. Your goal is to overcome this activation energy barrier without degrading the compound.

Standard Operating Procedure (SOP): The Solubility Ladder

Do not simply add solvent and shake. Follow this thermodynamic "ladder" to safely induce solubility.

Reagents:

  • Compound: 1-methyl-6-nitro-1H-indole-3-carbonitrile (Yellow/Orange Powder).

  • Solvent: Anhydrous DMSO (Grade: ≥99.9%, Water content <0.1%).

Protocol:

StepActionMechanismDuration
1 Vortexing Mechanical agitation to wet the surface area.30-60 seconds
2 Sonication Acoustic cavitation creates micro-jets that break crystal aggregates.5-10 mins (Pulse mode)
3 Thermal Shift Heating to 37°C-45°C increases kinetic energy and solvent diffusivity.5-10 mins
4 Visual Check Hold against a light source. Look for "schlieren" lines (swirls) or particulates.Immediate

Critical Warning: Do not exceed 60°C. Nitro-aromatics can be thermally sensitive in solution, and high temperatures may accelerate degradation or side reactions in DMSO.

Troubleshooting Decision Tree

Use this logic flow to diagnose persistent solubility failures.

Solubility_Troubleshooting Start Compound Added to DMSO Check1 Is solution clear? Start->Check1 Success Success: Store at -20°C (Desiccated) Check1->Success Yes Cloudy Cloudy / Precipitate? Check1->Cloudy No Sonicate Sonicate (40kHz, 10 min) Cloudy->Sonicate Heat Heat to 45°C (Water Bath) Cloudy->Heat If Sonication Fails CheckWater Check DMSO Quality (Is it old/hydrated?) Cloudy->CheckWater Persistent Failure Sonicate->Check1 Heat->Check1 Hydrated DMSO is Hydrated (>0.5% H2O) CheckWater->Hydrated Yes Limit Solubility Limit Reached? CheckWater->Limit No (DMSO is fresh) FreshDMSO Use Fresh Anhydrous DMSO Hydrated->FreshDMSO Action Dilute Dilute to lower conc. (e.g., 50mM -> 10mM) Limit->Dilute Reduce Conc.

Figure 1: Logical workflow for diagnosing and resolving solubility issues.

Frequently Asked Questions (Technical)

Q1: My stock solution was clear, but it precipitated after storage at -20°C. Is it ruined?

Diagnosis: This is likely the "DMSO Freezing Trap." Mechanism: Pure DMSO freezes at ~19°C. When you freeze your stock:

  • The DMSO crystallizes first.

  • The effective concentration of your compound in the remaining liquid phase skyrockets (Super-saturation).

  • The compound crashes out of solution.[1]

  • Upon thawing, the compound does not spontaneously re-dissolve because the crystal lattice has reformed.

Solution:

  • Thaw the vial completely at Room Temperature (RT).

  • Vortex and Sonicate for 5 minutes after thawing. Never use a stock solution that looks cloudy; you will dose an unknown concentration.

  • Prevention: Aliquot stocks into single-use volumes to avoid repeated freeze-thaw cycles [1].

Q2: Why does the solution turn cloudy when I add it to my cell culture media?

Diagnosis: This is the "Antisolvent Effect." Mechanism: Your compound is highly lipophilic (hydrophobic). DMSO is miscible with water, but your compound is not. When you pipette the DMSO stock into aqueous media:

  • DMSO rapidly mixes with the water.

  • The local environment around the compound shifts from Lipophilic (DMSO) to Hydrophilic (Water).

  • The compound aggregates instantly (crashing out).

Solution:

  • Step-down Dilution: Do not jump from 100% DMSO to 0.1% DMSO in one step. Perform an intermediate dilution (e.g., dilute stock 1:10 in media, vortex, then dilute further).

  • Concentration Limit: Ensure your final concentration is below the aqueous solubility limit of the compound (likely <100 µM for this nitro-indole).

Q3: Can I use "old" DMSO found on the shelf?

Diagnosis: Hygroscopic Failure. Mechanism: DMSO is aggressively hygroscopic. An uncapped bottle can absorb >1% water by weight within 24 hours at high humidity [2].

  • Impact: The presence of water disrupts the solvent structure and dramatically lowers the solubility of lipophilic nitro-indoles. Water acts as an antisolvent.

Solution:

  • Use only Anhydrous DMSO stored over molecular sieves.

  • If the DMSO bottle has been open for months, discard it for critical solubility work.

Q4: What is the maximum concentration I can achieve?

Estimation: While experimental validation is required, structurally similar nitro-indoles typically achieve 50–100 mM in pure DMSO.

  • Warning: At >50 mM, the solution may become viscous or metastable (prone to precipitation over time).

  • Recommendation: Aim for 10 mM or 20 mM stocks for stability.

The Hygroscopicity Trap (Visualized)

Understanding how water destroys your stock solution is vital for long-term storage.

Hygroscopicity_Mechanism Air Atmospheric Moisture (H2O) DMSO_Pure Pure DMSO Stock (High Solubilizing Power) Air->DMSO_Pure Absorption (Hygroscopic) DMSO_Wet Hydrated DMSO (Polarity Shift) DMSO_Pure->DMSO_Wet Time/Exposure Precipitate Compound Aggregation (Precipitation) DMSO_Wet->Precipitate Antisolvent Effect Compound 1-methyl-6-nitro-indole (Dissolved) Compound->DMSO_Pure Stable Compound->DMSO_Wet Unstable

Figure 2: Mechanism of water-induced precipitation in DMSO stocks.

References

  • BenchChem. Protocol for Dissolving Compounds in DMSO for Biological Assays. (Accessed 2026). Link

  • Gaylord Chemical. DMSO Solubility Data: Organic & Inorganic Compounds. Bulletin 102.[2] Link

  • PubChem. 1-Methyl-3-nitro-1H-indole Compound Summary. National Library of Medicine. Link

  • Santa Cruz Biotechnology. 6-Nitroindole Properties and Solubility.Link

Sources

Purification methods for 1-methyl-6-nitro-1H-indole-3-carbonitrile (recrystallization vs column)

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: IND-NIT-CN-001 Subject: Purification Strategy Optimization (Recrystallization vs. Column Chromatography) Compound Profile: 1-methyl-6-nitro-1H-indole-3-carbonitrile Physicochemical Characteristics: [1]

  • Core Structure: Electron-deficient indole scaffold (Nitro + Cyano groups).

  • Predicted Solubility: Low in non-polar solvents (Hexane); Moderate in chlorinated solvents (DCM) and esters (EtOAc); High in polar aprotic solvents (DMF, DMSO, hot Acetonitrile).

  • Appearance: Typically yellow to orange crystalline solid (due to nitro-conjugation).

Part 1: Strategic Decision Matrix

Before initiating purification, assess your crude material against this decision matrix. The 6-nitro and 3-cyano groups significantly increase the melting point and polarity compared to simple indoles, making recrystallization a viable option even for intermediate scales.

FeatureRecrystallization (Method A)Column Chromatography (Method B)
Primary Use Case Scale-up (>5g), removal of inorganic salts, high-purity requirements (>99%).Small scale (<1g), separation of close-eluting regioisomers or tarry byproducts.
Purity Potential Excellent for removing structural isomers if lattice energy differs.Superior for removing baseline impurities and non-structurally related byproducts.[1]
Yield Risk Moderate (Mother liquor losses).Low to Moderate (Irreversible adsorption on silica).
Time Investment High (Optimization + Cooling time).[1]Medium (Setup + Run time).
Cost Efficiency High (Solvent recovery possible).[2]Low (Silica and solvent waste).
Decision Logic Diagram

purification_logic Start Start: Crude Analysis Scale_Check Scale > 2 grams? Start->Scale_Check TLC_Check TLC Profile: Distinct Spots or Streak? Scale_Check->TLC_Check No (<2g) Solubility_Check Soluble in hot EtOH/MeCN? Scale_Check->Solubility_Check Yes (>2g) Method_Recryst RECOMMENDATION: Recrystallization TLC_Check->Method_Recryst Baseline Streak/Tar Method_Column RECOMMENDATION: Column Chromatography TLC_Check->Method_Column Distinct Spots (Close Rf) Solubility_Check->Method_Recryst Yes Solubility_Check->Method_Column No (Requires DMSO/DMF)

Figure 1: Decision tree for selecting the optimal purification pathway based on scale and crude profile.

Part 2: Recrystallization Protocol (The "Art")

Challenge: Nitro-substituted indoles often "oil out" (separate as a liquid phase) rather than crystallize due to their low melting points relative to the boiling points of high-polarity solvents.

Recommended Solvent Systems
  • Ethanol (EtOH): The "Gold Standard" for nitroindoles.[1]

    • Pros: Good solubility differential between hot/cold.

    • Cons: May require large volumes.

  • Acetonitrile (MeCN): Excellent for polar nitriles.[1]

    • Pros: Sharp solubility curve; easy to dry.

    • Cons: Toxic; expensive.

  • DMF / Water (Two-Solvent System):

    • Use Case: If the compound is insoluble in boiling EtOH.

    • Ratio: Dissolve in min. DMF, add water dropwise until turbid.

Step-by-Step Workflow
  • Dissolution: Place crude solid in an Erlenmeyer flask. Add solvent (e.g., EtOH) and heat to reflux. Add solvent in small portions until fully dissolved.[3][4]

    • Critical: If solid remains but solution is dark, filter hot to remove inorganic salts (e.g., NaI/KI from methylation).

  • Nucleation: Remove from heat. Allow to cool to RT slowly (insulate flask with a paper towel).

  • Troubleshooting "Oiling Out":

    • Symptom:[2][5][6][7][8][9] Droplets of yellow oil form at the bottom.

    • Fix: Reheat to dissolve.[2] Add a "seed crystal" of pure product at the cloud point. If no seed is available, scratch the glass wall with a glass rod to induce nucleation.

  • Collection: Cool in an ice bath (0°C) for 1 hour. Filter via Buchner funnel. Wash with cold solvent (same as mother liquor).

Troubleshooting Guide: Recrystallization

recryst_trouble Issue_Oil Issue: Oiling Out Check_Temp Check: Cooling too fast? Issue_Oil->Check_Temp Check_Solvent Check: BP > MP? Check_Temp->Check_Solvent No Action_Seed Action: Reheat, Add Seed Crystal Check_Temp->Action_Seed Yes Action_ChangeSolv Action: Switch to Lower BP Solvent (e.g., MeOH) Check_Solvent->Action_ChangeSolv Yes (Solvent BP is too high)

Figure 2: Logical flow to resolve "oiling out" phenomena common in nitro-aromatics.

Part 3: Column Chromatography Protocol (The "Science")

Challenge: The 3-cyano and 6-nitro groups make the molecule highly polar, potentially causing "tailing" on silica or co-elution with polar impurities.

System Parameters[2][4][5][7][10][11][12][13][14]
  • Stationary Phase: Silica Gel 60 (230-400 mesh).

    • Note: Neutralize silica with 1% Triethylamine (TEA) if the compound is acid-sensitive (unlikely for this specific nitrile, but good practice for indoles).

  • Mobile Phase:

    • Starting Gradient: Hexane : Ethyl Acetate (3:1).[1]

    • Gradient: 0% → 40% EtOAc in Hexane.

    • Alternative (if very polar): DCM : Methanol (98:2).[1]

Loading Technique (Crucial)

Do not liquid load using DCM if your column solvent is Hexane-based (this causes band broadening).[1]

  • Recommended: Solid Loading (Dry Loading).

    • Dissolve crude in minimal DCM/Acetone.

    • Add silica gel (1:1 ratio by weight to crude).

    • Evaporate to dryness (rotary evaporator) until a free-flowing powder remains.

    • Load this powder on top of the packed column.

Elution Monitoring[7]
  • UV Detection: 254 nm (Strong absorption due to nitro-aromatic system).

  • TLC Stain: Not usually needed (compound is colored/UV active), but Vanillin stain can help distinguish the product (yellow/orange) from non-indole impurities.

Part 4: Frequently Asked Questions (FAQs)

Q1: My product is co-eluting with a spot just below it. What is it?

  • Diagnosis: This is likely the unmethylated precursor (6-nitro-1H-indole-3-carbonitrile) if the methylation reaction was incomplete.

  • Solution: The N-methyl group adds lipophilicity. The target (N-Me) should elute before the precursor (N-H) in Hex/EtOAc systems due to the lack of Hydrogen bonding capability in the N-Me variant. Use a shallower gradient (e.g., 10% to 15% EtOAc over 20 minutes) to separate them.

Q2: The solid obtained from recrystallization is bright orange, but literature says "pale yellow."

  • Diagnosis: Nitro compounds often darken due to trace oxidation products or "charge-transfer complexes" with solvent impurities.

  • Solution: Wash the solid with cold diethyl ether. If color persists, dissolve in DCM and pass through a small plug of activated charcoal or silica to remove highly colored oligomers, then recrystallize.

Q3: Can I use DCM/MeOH for the column?

  • Answer: Yes, but be cautious. DCM/MeOH is very strong. For this compound, Hexane/EtOAc or Toluene/EtOAc provides better resolution (separation factor). Only use DCM/MeOH if the compound sticks to the baseline in 50% EtOAc.

References

  • Sigma-Aldrich. 6-Nitro-1H-indole-3-carbonitrile Product Analysis.[1] Available at: (Accessed via general search for physicochemical properties of nitroindole carbonitriles).

  • BenchChem. Purification of Indole-3-Carboxamides Using Column Chromatography. Application Note. Available at:

  • Organic Syntheses. Preparation of 1H-Indazole-3-carbonitrile. (Analogous purification logic for cyano-indazoles). Org. Synth. 2020, 97, 314-326.[10] Available at:

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization.[1] Dept. of Chemistry.[11] Available at:

  • National Institutes of Health (NIH). PubChem Compound Summary for 6-Nitroindazole (Structural Analog). Available at:

Sources

Technical Support Center: Purification of Crude 1-methyl-6-nitro-1H-indole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 1-methyl-6-nitro-1H-indole-3-carbonitrile. This document offers in-depth technical guidance, drawing from established principles of organic chemistry and practical laboratory experience.

Introduction

The successful synthesis of 1-methyl-6-nitro-1H-indole-3-carbonitrile is a significant step in many research and development pipelines. However, the crude product is often contaminated with unreacted starting materials, reagents, and various side-products. Achieving high purity is critical for subsequent applications, including biological screening and structural analysis. This guide addresses common challenges encountered during the purification of this specific indole derivative.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My crude product is a dark, oily residue instead of the expected solid. What could be the cause and how do I proceed?

A1: The appearance of a dark, oily crude product often points to the presence of polymeric impurities or residual high-boiling solvents. Indole derivatives, particularly those with electron-withdrawing groups like the nitro group, can be susceptible to polymerization under acidic or high-temperature conditions during synthesis and workup.[1]

Troubleshooting Steps:

  • Solvent Removal: Ensure all reaction solvents have been thoroughly removed under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual high-boiling solvents such as DMF or DMSO.

  • Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent in which the desired product is expected to have low solubility, such as hexanes or diethyl ether. This can help to wash away some impurities and may result in the precipitation of your product.

  • Column Chromatography: If trituration fails, column chromatography is the recommended next step. The oil can be dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorbed onto a small amount of silica gel for dry loading onto the column.

Q2: I'm seeing multiple spots on my TLC analysis of the crude product. What are the likely identities of these impurities?

A2: The presence of multiple spots on a Thin Layer Chromatography (TLC) plate is expected for a crude reaction mixture. The identities of these impurities are highly dependent on the synthetic route employed. A plausible synthesis of 1-methyl-6-nitro-1H-indole-3-carbonitrile could involve the nitration of 1-methyl-1H-indole-3-carbonitrile or the methylation of 6-nitro-1H-indole-3-carbonitrile.

Potential Impurities:

  • Unreacted Starting Materials: Residual 1-methyl-1H-indole-3-carbonitrile or 6-nitro-1H-indole-3-carbonitrile.

  • Regioisomers: Nitration of the indole ring can sometimes lead to the formation of other nitro-isomers (e.g., 4-nitro or 5-nitro derivatives), although the 6-position is often favored under certain conditions.[1]

  • Di-nitro Products: Over-nitration can lead to the formation of dinitro-substituted indoles.

  • Oxidation Products: The indole ring can be susceptible to oxidation, leading to a variety of degradation products.[2]

  • By-products from Side Reactions: Depending on the specific reagents and conditions used, other side reactions may occur. For instance, if a strong acid is used for nitration, acid-catalyzed polymerization can be a significant side reaction.[1]

Q3: How do I choose the right solvent system for column chromatography?

A3: The selection of an appropriate solvent system (mobile phase) for column chromatography is crucial for achieving good separation. This is best determined by preliminary TLC analysis.

Step-by-Step Guide to Solvent System Selection:

  • Start with a Non-Polar System: Begin with a relatively non-polar solvent system, such as a mixture of hexanes and ethyl acetate. A good starting point is a 9:1 or 4:1 ratio of hexanes to ethyl acetate.

  • Run TLC Plates: Spot your crude product on a TLC plate and develop it in different solvent systems with increasing polarity (e.g., 9:1, 4:1, 2:1 hexanes:ethyl acetate).

  • Aim for an Rf of 0.2-0.4: The ideal solvent system will give your desired product a Retention Factor (Rf) of approximately 0.2 to 0.4. This generally provides the best separation from impurities.

  • Visualize the Spots: Indole derivatives are often UV-active and can be visualized under a UV lamp.[3] Staining with a permanganate solution can also be used to visualize non-UV active impurities.

Solvent System (Hexanes:Ethyl Acetate) Polarity Typical Application
9:1LowEluting non-polar impurities.
4:1Low-MediumGood starting point for many indole derivatives.
2:1MediumEluting moderately polar compounds.
1:1Medium-HighEluting more polar compounds.
Q4: My compound is streaking on the TLC plate and giving poor separation during column chromatography. What can I do?

A4: Streaking on a TLC plate and poor separation on a column are common issues when purifying indole derivatives. This can be due to several factors, including interactions with the stationary phase or compound instability.

Troubleshooting Strategies:

  • Use of a Modifier: Adding a small amount of a modifier to your eluent can often improve peak shape and separation. For acidic compounds, adding a small amount of acetic acid (e.g., 0.1-1%) can help. For basic compounds, adding a small amount of triethylamine (e.g., 0.1-1%) can be beneficial.

  • Deactivate the Silica Gel: The acidic nature of silica gel can sometimes cause degradation of sensitive indole derivatives.[3] You can deactivate the silica gel by pre-treating it with a solution of your eluent containing a small percentage of triethylamine.

  • Change the Stationary Phase: If problems persist, consider using a different stationary phase. Alumina (neutral, acidic, or basic) can be a good alternative to silica gel. For very polar compounds, reversed-phase chromatography (C18 silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol) may be more effective.

Q5: I'm trying to purify my product by recrystallization, but I'm having trouble finding a suitable solvent. What is the best approach?

A5: Recrystallization is an excellent technique for obtaining highly pure crystalline material, but solvent selection is key. The ideal solvent will dissolve your compound when hot but not when cold.

Systematic Approach to Solvent Selection:

  • Test Single Solvents: In small test tubes, test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. Common solvents to try include ethanol, methanol, isopropanol, ethyl acetate, acetone, and toluene.

  • Consider a Mixed Solvent System: If no single solvent is ideal, a mixed solvent system can be very effective. This typically involves a "good" solvent in which your compound is soluble and a "poor" solvent in which it is insoluble. The two solvents must be miscible. A common example is ethanol/water.

    • Dissolve your compound in the minimum amount of the hot "good" solvent.

    • Slowly add the "poor" solvent dropwise until the solution becomes cloudy.

    • Add a few more drops of the "good" solvent until the solution is clear again.

    • Allow the solution to cool slowly.

Solvent Polarity Notes
EthanolPolar ProticOften a good choice for recrystallizing indole derivatives.
IsopropanolPolar ProticSimilar to ethanol, but less volatile.
Ethyl AcetatePolar AproticA versatile solvent for a range of polarities.
TolueneNon-PolarCan be effective for less polar compounds.
HexanesNon-PolarOften used as the "poor" solvent in mixed systems.

Experimental Protocols

Protocol 1: Column Chromatography Purification

This protocol provides a general procedure for the purification of 1-methyl-6-nitro-1H-indole-3-carbonitrile using silica gel column chromatography.

Materials:

  • Crude 1-methyl-6-nitro-1H-indole-3-carbonitrile

  • Silica gel (60 Å, 230-400 mesh)

  • Hexanes

  • Ethyl acetate

  • Glass chromatography column

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Procedure:

  • Prepare the Column:

    • Add a small plug of glass wool to the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in hexanes and pour it into the column.

    • Gently tap the column to ensure even packing and drain the excess solvent, ensuring the solvent level does not drop below the top of the silica bed.

  • Load the Sample:

    • Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate.

    • Carefully add the sample to the top of the silica gel bed using a pipette.

    • Alternatively, for "dry loading," dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.

  • Elute the Column:

    • Begin eluting with your chosen solvent system (determined by TLC).

    • Gradually increase the polarity of the eluent if necessary to elute your product.

  • Collect and Analyze Fractions:

    • Collect fractions in separate tubes.

    • Analyze the fractions by TLC to identify those containing the pure product.

  • Isolate the Product:

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 1-methyl-6-nitro-1H-indole-3-carbonitrile.

Protocol 2: Recrystallization

This protocol outlines a general procedure for the purification of 1-methyl-6-nitro-1H-indole-3-carbonitrile by recrystallization.

Materials:

  • Crude 1-methyl-6-nitro-1H-indole-3-carbonitrile

  • Recrystallization solvent (determined by solubility tests)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolve the Crude Product:

    • Place the crude product in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring.

    • Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Decolorize (Optional):

    • If the solution is highly colored, remove it from the heat and add a small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes.

    • Perform a hot filtration to remove the charcoal.

  • Crystallize the Product:

    • Allow the hot solution to cool slowly to room temperature.

    • If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Isolate and Dry the Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals in a vacuum oven or desiccator.

Visualizations

Troubleshooting Workflow for Purification

Purification_Troubleshooting Crude_Product Crude 1-methyl-6-nitro-1H-indole-3-carbonitrile TLC_Analysis TLC Analysis Crude_Product->TLC_Analysis Oily_Residue Oily Residue? TLC_Analysis->Oily_Residue Multiple_Spots Multiple Spots? Oily_Residue->Multiple_Spots No Trituration Trituration with Non-Polar Solvent Oily_Residue->Trituration Yes Column_Chromatography Column Chromatography Multiple_Spots->Column_Chromatography Yes Recrystallization Recrystallization Multiple_Spots->Recrystallization If few spots & solid Pure_Product Pure Product Column_Chromatography->Pure_Product Solvent_System_Optimization Optimize Solvent System (TLC) Column_Chromatography->Solvent_System_Optimization Solvent_Selection Systematic Solvent Selection Recrystallization->Solvent_Selection Trituration->Column_Chromatography Streaking Streaking on TLC? Solvent_System_Optimization->Streaking Streaking->Column_Chromatography No Add_Modifier Add Modifier (e.g., TEA, AcOH) Streaking->Add_Modifier Yes No_Crystals No Crystals Form? Solvent_Selection->No_Crystals No_Crystals->Pure_Product No Mixed_Solvent_System Try Mixed Solvent System No_Crystals->Mixed_Solvent_System Yes Change_Stationary_Phase Change Stationary Phase (e.g., Alumina) Add_Modifier->Change_Stationary_Phase If still streaking Change_Stationary_Phase->Column_Chromatography Induce_Crystallization Induce Crystallization (Scratching, Seeding, Cooling) Mixed_Solvent_System->Induce_Crystallization Induce_Crystallization->Pure_Product

Caption: A flowchart outlining the decision-making process for troubleshooting the purification of 1-methyl-6-nitro-1H-indole-3-carbonitrile.

References

  • Fouad, M. A., Ferretti, F., & Ragaini, F. (2023). A cheap glass thick-walled "pressure tube" can be used instead of less available autoclaves. Journal of Organic Chemistry, 88, 5108-5117.
  • Gassman, P. G., & van Bergen, T. J. (1974). A general method for the synthesis of 3-thioalkoxyindoles. Journal of the American Chemical Society, 96(17), 5508–5512.
  • Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. SlideShare. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methyl-3-nitro-1H-indole. National Center for Biotechnology Information. Retrieved from [Link]

  • Royal Society of Chemistry. (2025).
  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-methylindole. Retrieved from [Link]

  • Journal of King Saud University - Science. (2022). Catalytic multicomponent synthesis, biological evaluation, molecular docking and in silico ADMET studies of some novel 3-alkyl indoles. Journal of King Saud University - Science, 34(8), 102293.
  • HETEROCYCLES. (2017).
  • PubChem. (n.d.). 1-Methyl-1H-indole-3-carbonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • McGrath, K. (2017, December 18). What do common indole impurities look like? ResearchGate. Retrieved from [Link]

  • Technical Disclosure Commons. (2025, January 20). Process for the preparation of 1H-indole-5-carbonitrile. Retrieved from [Link]

  • PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]

  • Trammell, R. L., Keith, L. H., & Walters, D. B. (1982). Solubility of Organic and Inorganic Chemicals in Selected Solvents.

Sources

Technical Support Center: Stability of 1-methyl-6-nitro-1H-indole-3-carbonitrile

[1]

Executive Summary

1-methyl-6-nitro-1H-indole-3-carbonitrile exhibits a conditional stability profile in acidic environments.[1] While the electron-withdrawing nitro group (


1

Critical Warning: The stability of this compound is strictly dependent on water content , temperature , and solvent choice . In the presence of strong acids and alcohols (e.g., Methanol/HCl), this compound will undergo the Pinner reaction, converting the nitrile to an ester, effectively destroying the starting material.

Module 1: The Hydrolysis Hazard (Aqueous Acid)[1]

Q: Will my compound degrade in aqueous HCl or ?

A: Yes, over time. The nitrile group (

1

In aqueous acidic media, the nitrile undergoes a stepwise hydrolysis.[2][3] This is not instantaneous at room temperature due to the electron-withdrawing nature of the 6-nitro group, which reduces the basicity of the nitrile nitrogen, making the initial protonation step slower. However, with heat (


1

The Degradation Pathway:

  • Nitrile to Amide: The nitrile hydrolyzes to the primary amide (1-methyl-6-nitro-1H-indole-3-carboxamide).[1]

  • Amide to Acid: The amide further hydrolyzes to the carboxylic acid (1-methyl-6-nitro-1H-indole-3-carboxylic acid).[1]

Visualization: Acid-Catalyzed Hydrolysis Pathway

The following diagram illustrates the mechanistic flow of degradation in aqueous acid.

HydrolysisPathwayStart1-methyl-6-nitro-indole-3-carbonitrile(Starting Material)ProtonationN-Protonation(Rate Limiting)Start->Protonation+ H3O+AmideIntermediate:Primary AmideProtonation->Amide+ H2O(Tautomerization)AcidDegradant:Carboxylic AcidAmide->Acid+ H3O+ / Heat- NH4+

Caption: Stepwise hydrolysis of the C3-nitrile group. The conversion to carboxylic acid is irreversible.

Module 2: The Solvolysis Trap (The Pinner Reaction)

Q: Can I use Methanol or Ethanol as a co-solvent with acid?

A: ABSOLUTELY NOT. This is the most common user error.

If you dissolve 1-methyl-6-nitro-1H-indole-3-carbonitrile in an alcohol (MeOH, EtOH) containing a strong acid (like HCl or

Pinner Reaction1

The Mechanism: Instead of water attacking the protonated nitrile, the alcohol attacks.[4] This forms an imidate salt (Pinner Salt).[1][4][5][6] Upon aqueous workup, this imidate hydrolyzes into an ester , not the original nitrile.

  • Result: You will isolate Methyl 1-methyl-6-nitroindole-3-carboxylate instead of your starting material.[1]

Visualization: The Pinner Reaction Risk

PinnerReactionSubstrateNitrile SubstrateConditionCondition:MeOH + HCl (anhydrous)Substrate->ConditionImidatePinner Salt(Imidate Intermediate)Condition->ImidateAlcoholysisEsterImpurity:Methyl EsterImidate->Ester+ H2O (Workup)

Caption: The "Pinner Trap."[1] Using alcoholic solvents with acid converts the nitrile to an ester.[5]

Module 3: Troubleshooting & Validation Protocols

Stability Stress-Test Protocol

Before committing valuable material to a reaction, perform this micro-scale validation to determine stability in your specific acidic buffer.[1]

Reagents Required:

  • Compound Stock (10 mM in DMSO).[1]

  • Test Acid (e.g., 1M HCl or your specific buffer).

  • Internal Standard (e.g., Benzophenone or similar non-basic aromatic).

Step-by-Step Methodology:

StepActionTechnical Note
1 Prepare Stock Dissolve 1 mg of compound in 100 µL DMSO. Ensure complete solubility.
2 Acid Exposure Add 900 µL of your target Acid solution to the DMSO stock. Vortex immediately.
3 Incubation Split sample into two vials. Keep Vial A at Room Temp (RT). Heat Vial B to 50°C (Accelerated degradation).
4 Sampling Take aliquots at T=0, T=1h, T=4h, T=24h .
5 Quench Neutralize aliquots immediately with 1M NaOH or saturate with Sodium Bicarbonate to stop hydrolysis.
6 Analysis Analyze via HPLC-UV (254 nm). Look for the emergence of a more polar peak (Amide) or highly polar peak (Acid).[1]
FAQ: Common Observations

Q: The solution turned yellow/orange. Is it degrading? A: Not necessarily.

  • Cause: Nitro-aromatics are inherently yellow.[1] In strong acid, the nitro group can undergo charge-transfer interactions or protonation effects that deepen the color.

  • Action: Do not rely on color. Rely on HPLC/LC-MS. If the peak retention time is unchanged, the material is likely stable.

Q: I see a new peak at [M+18] in LC-MS. What is it? A: That is the Amide .

  • Explanation: Nitrile (MW) +

    
     (18) = Amide.[1] This confirms hydrolysis is occurring.[7] Reduce temperature or acidity.
    

Q: I see a new peak at [M+1] but with a different retention time. A: Check your solvent.

  • Explanation: If you used Methanol, you likely formed the Imidate (Pinner salt) or the Methyl Ester (if water was present).[4]

References

  • Nitrile Hydrolysis Mechanism

    • Source: Chemistry Steps.[1] "The Mechanism of Nitrile Hydrolysis To Carboxylic Acid."

    • URL:[Link]

  • The Pinner Reaction

    • Source: Organic Chemistry Portal.[1][6] "Pinner Reaction."[4][5][6][8]

    • URL:[Link][1]

  • Indole Reactivity Context

    • Source: National Institutes of Health (PMC).[1] "3-Nitroindoles Serving as N-Centered Nucleophiles." (Provides context on the stability/reactivity of the 6-nitroindole scaffold).

    • URL:[Link]

Technical Support Center: Solvent Selection for High-Purity 1-Methyl-6-nitro-1H-indole-3-carbonitrile Extraction

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for selecting the optimal solvent system for the extraction and purification of 1-methyl-6-nitro-1H-indole-3-carbonitrile. By understanding the principles of solvent-solute interactions and anticipating potential challenges, you can significantly improve the yield and purity of your target compound.

I. Foundational Principles of Solvent Selection

The successful isolation of 1-methyl-6-nitro-1H-indole-3-carbonitrile hinges on the principle of "like dissolves like." This means that a solute will have the highest solubility in a solvent with a similar polarity. The structure of our target molecule, with its polar nitro (-NO₂) and nitrile (-CN) groups, and a moderately polar N-methylindole core, suggests it is a polar aprotic molecule.

Key Considerations for Solvent Selection:

  • Polarity Matching: The solvent should be polar enough to dissolve the target compound, but ideally, not so polar that it also dissolves highly polar impurities.

  • Impurity Profile: Knowledge of potential impurities from the synthesis is crucial. The chosen solvent should have low solubility for these impurities at the desired extraction temperature.

  • Boiling Point: A solvent with a relatively low boiling point is often preferred for ease of removal during the concentration step. However, for recrystallization, a higher boiling point may be necessary to achieve a sufficient solubility differential between hot and cold conditions.

  • Reactivity: The solvent must be inert and not react with the target compound.

  • Safety and Environmental Impact: Always consider the toxicity, flammability, and environmental impact of the solvents being used.

Solvent Polarity and Properties

The following table provides a summary of common laboratory solvents, ordered by increasing polarity, to aid in your selection process.

SolventFormulaBoiling Point (°C)Relative PolarityDielectric Constant
n-HexaneC₆H₁₄690.0091.9
TolueneC₇H₈1110.0992.4
Diethyl Ether(C₂H₅)₂O350.1174.3
Dichloromethane (DCM)CH₂Cl₂400.3099.1
Acetone(CH₃)₂CO560.35521
Ethyl Acetate (EtOAc)CH₃COOC₂H₅770.2286.0
AcetonitrileCH₃CN820.46037.5
Ethanol (EtOH)C₂H₅OH780.65424.5
Methanol (MeOH)CH₃OH650.76232.7
WaterH₂O1001.00080.1

II. Troubleshooting Guide for Extraction and Purification

This section addresses common issues encountered during the isolation of 1-methyl-6-nitro-1H-indole-3-carbonitrile and provides a logical workflow for troubleshooting.

Caption: Troubleshooting workflow for the extraction and purification of 1-methyl-6-nitro-1H-indole-3-carbonitrile.

III. Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for the liquid-liquid extraction of 1-methyl-6-nitro-1H-indole-3-carbonitrile from an aqueous reaction mixture?

A1: Based on the polar nature of the target molecule, Ethyl Acetate (EtOAc) is an excellent starting point. It is a moderately polar solvent that should effectively partition the product from the aqueous phase. Dichloromethane (DCM) is another good option, particularly if polar impurities are a concern, as it is less polar than EtOAc. For a closely related compound, 4-nitro-indole-3-acetonitrile, a mixture of methanol and chloroform was used for extraction, highlighting the utility of chlorinated solvents.[1]

Q2: My crude product is contaminated with unreacted starting materials. How can I remove them?

A2: The choice of purification method will depend on the nature of the starting materials. If the starting materials are significantly less polar than the product, a wash of the organic extract with a non-polar solvent like hexane may be effective. Conversely, if the starting materials are more polar, a careful recrystallization or column chromatography is recommended.[2]

Q3: I am observing multiple spots on my TLC, likely due to the formation of other nitro-isomers. What is the best approach for purification?

A3: The separation of isomers often requires column chromatography. A common solvent system for indole derivatives is a gradient of hexane and ethyl acetate on a silica gel column.[2] You can determine the optimal solvent ratio by running TLC plates with varying proportions of these two solvents.

Q4: What is a good solvent system for the recrystallization of 1-methyl-6-nitro-1H-indole-3-carbonitrile?

A4: For a related compound, 4-nitro-indole-3-acetonitrile, recrystallization from methanol was successful.[1] This is a good starting point. Other common recrystallization solvents for polar organic compounds include ethanol or a mixed solvent system such as ethyl acetate/hexane or dichloromethane/hexane.[3] The ideal solvent will dissolve the compound when hot but have low solubility when cold.[4][5][6]

Q5: My product is "oiling out" during recrystallization instead of forming crystals. What should I do?

A5: "Oiling out" occurs when the solute is not sufficiently insoluble in the cold solvent. You can try a few strategies:

  • Use a less polar solvent system: If you are using a single solvent like methanol, try a mixture such as methanol/water or ethyl acetate/hexane.

  • Slower cooling: Allow the solution to cool to room temperature very slowly before placing it in an ice bath.

  • Scratching the flask: Use a glass rod to scratch the inside of the flask at the solution's surface to induce crystallization.

  • Seeding: Add a tiny crystal of the pure product to the cooled solution to initiate crystallization.

IV. Experimental Protocols

Protocol 1: Solvent Screening for Recrystallization

This protocol will help you identify the optimal single or dual solvent system for the recrystallization of your crude product.

Materials:

  • Crude 1-methyl-6-nitro-1H-indole-3-carbonitrile

  • Small test tubes

  • A selection of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, ethanol, methanol, water)

  • Hot plate

  • Ice bath

  • Glass stirring rod

Procedure:

  • Place a small amount (approx. 10-20 mg) of your crude product into several separate test tubes.

  • To each test tube, add a different solvent dropwise at room temperature, stirring after each addition. Observe if the compound dissolves. A good single recrystallization solvent should not dissolve the compound at room temperature.

  • If the compound is insoluble at room temperature, gently heat the test tube in a water bath on a hot plate. Continue adding the solvent dropwise until the compound just dissolves.

  • Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature.

  • If crystals form, place the test tube in an ice bath to maximize crystal formation.

  • If no single solvent is ideal, you can test a dual-solvent system. Dissolve the crude product in a small amount of a hot solvent in which it is soluble. Then, add a "poor" solvent (one in which the compound is insoluble) dropwise until the solution becomes cloudy. Reheat to clarify and then cool slowly.[4]

Caption: Workflow for single-solvent screening for recrystallization.

V. References

  • Convenient One-pot Synthesis of N-Aryl Indole-3-carbonitriles via Halogenation of Enamines Followed by Zn(OAc)2•2H2O-Mediated. The Royal Society of Chemistry. Available at: [Link]

  • One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes 1. Journal of Heterocyclic Chemistry. Available at: [Link]

  • Recrystallization - Single Solvent. McMaster University. Available at: [Link]

  • Recrystallization1. University of California, Los Angeles. Available at: [Link]

  • Single-solvent recrystallisation - Chemistry Teaching Labs - University of York. University of York. Available at: [Link]

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. University of Rochester. Available at: [Link]

  • Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Royal Society of Chemistry. Available at: [Link]

  • Nucleophilic substitution reaction in indole chemistry: 1-methoxy-6-nitroindole-3-carbaldehyde as a versatile building block for. HETEROCYCLES. Available at: [Link]

  • 1-methylindole - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • Catalytic multicomponent synthesis, biological evaluation, molecular docking and in silico ADMET studies of some novel 3-alkyl indoles - Journal of King Saud University. Elsevier. Available at: [Link]

  • Studies in the Indole Field. Part VI. Synthesis of Some Nitro - Zenodo. Zenodo. Available at: [Link]

  • Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles - PMC. National Center for Biotechnology Information. Available at: [Link]

  • US2430421A - Process for the purification of mononitro aromatic compounds - Google Patents. Google Patents. Available at:

  • Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activit. Wiley Online Library. Available at: [Link]

  • Purification of Organic Compounds: from Crude Product to Purity - PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. CUNY Academic Works. Available at: [Link]

  • Synthesis and Reactions of N-Protected 3-Nitroindoles - ResearchGate. ResearchGate. Available at: [Link]

Sources

Validation & Comparative

1H NMR spectrum analysis of 1-methyl-6-nitro-1H-indole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the 1H NMR Spectral Analysis of 1-methyl-6-nitro-1H-indole-3-carbonitrile: A Comparative Approach

Introduction

In the landscape of medicinal chemistry and materials science, substituted indoles represent a class of heterocyclic compounds with immense significance. Their structural elucidation is paramount for understanding their function and reactivity. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Proton (1H) NMR, stands as the most powerful technique for unambiguously determining the molecular structure of these compounds in solution.[1] This guide provides a detailed, expert-level analysis of the 1H NMR spectrum of 1-methyl-6-nitro-1H-indole-3-carbonitrile, a molecule featuring a synthetically challenging substitution pattern.

Rather than merely presenting a raw spectrum, this guide, authored from the perspective of a Senior Application Scientist, will deconstruct the spectrum by predicting the chemical shifts and coupling patterns based on foundational principles and comparing them with experimentally verified data from structurally analogous indole derivatives. This comparative methodology not only validates the structural assignment but also provides deeper insight into the electronic effects of various substituents on the indole scaffold.

Molecular Structure and Electronic Environment

The structure of 1-methyl-6-nitro-1H-indole-3-carbonitrile contains three key substituents on the core indole ring, each exerting a distinct electronic influence that is directly observable in the 1H NMR spectrum.

  • N1-Methyl (-CH3): An electron-donating group (EDG) through an inductive effect.

  • C3-Carbonitrile (-CN): A potent electron-withdrawing group (EWG) through both resonance and induction, significantly decreasing electron density at position 2.

  • C6-Nitro (-NO2): An exceptionally strong EWG, which dramatically reduces electron density at the ortho (C5, C7) and para (C4, though resonance is weaker) positions of the benzene ring.[2]

These competing and cooperating electronic effects create a unique magnetic environment for each proton, resulting in a highly dispersed and informative spectrum.

Caption: Structure of 1-methyl-6-nitro-1H-indole-3-carbonitrile with IUPAC numbering.

Methodology: Acquiring a High-Fidelity 1H NMR Spectrum

To ensure the accurate and reproducible analysis of complex heterocyclic systems, a robust and well-defined experimental protocol is essential. The following section details a standard operating procedure for acquiring a high-resolution 1H NMR spectrum.

Experimental Protocol
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the analyte (1-methyl-6-nitro-1H-indole-3-carbonitrile).

    • Dissolve the sample in ~0.6 mL of a deuterated solvent, such as dimethyl sulfoxide-d6 (DMSO-d6). DMSO-d6 is often preferred for indole derivatives due to its excellent solubilizing power.[3][4]

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.[5]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup & Data Acquisition:

    • The spectrum should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion.[6]

    • Shim the magnetic field to ensure homogeneity, which is critical for sharp lines and accurate coupling constant measurements.

    • Set the sample temperature, typically to 298 K (25 °C).[7]

    • Acquire the 1H NMR spectrum using standard parameters (e.g., 30-degree pulse, 1-2 second relaxation delay, 16-64 scans for good signal-to-noise).

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

    • Integrate the signals to determine the relative number of protons for each resonance.[5]

    • Analyze the peak multiplicities and measure the coupling constants (J-values) in Hertz (Hz).

Caption: Standard workflow for 1H NMR spectrum acquisition and analysis.

Spectral Analysis and Interpretation

Based on the electronic effects of the substituents and data from related compounds, a detailed prediction of the 1H NMR spectrum can be constructed.

Predicted Chemical Shift (δ, ppm) Integration Multiplicity Coupling Constant (J, Hz) Assignment Rationale
~8.851Hs-H2Singlet due to no adjacent protons. Significantly deshielded by the adjacent N1 and the powerful EWG -CN group at C3.[8]
~8.681HdJ ≈ 2.0H7Doublet due to meta-coupling with H5. Strongly deshielded by the ortho -NO2 group at C6.[2]
~8.311HddJ ≈ 9.2, 2.0H5Doublet of doublets from ortho-coupling to H4 and meta-coupling to H7. Deshielded by the ortho -NO2 group.
~7.951HdJ ≈ 9.2H4Doublet due to ortho-coupling with H5. The ortho relationship to the C3a-C9 bond and the EWG at C3 results in a downfield shift.
~3.953Hs-N1-CH3Singlet, typical chemical shift for an N-methyl group on an indole ring.[9]

Comparative Analysis with Alternative Indole Scaffolds

To substantiate the predicted assignments, we can compare them to the known 1H NMR data of simpler, related indole derivatives. This comparison quantitatively demonstrates the influence of each substituent.

Compound H2 (ppm) H4 (ppm) H5 (ppm) H7 (ppm) Reference
Indole-3-carbonitrile (in DMSO-d6)8.257.957.25 (m)7.55[10]
7-Iodo-1H-indole-3-carbonitrile (in DMSO-d6)8.307.667.05-[3]
Indole-3-carbaldehyde (in DMSO-d6)8.298.107.24 (m)7.52[7]
Predicted: 1-Me-6-NO2-Indole-3-CN ~8.85 ~7.95 ~8.31 ~8.68 -

Analysis of Substituent Effects:

  • Effect of the C6-Nitro Group: Comparing Indole-3-carbonitrile to our target molecule highlights the dramatic effect of the -NO2 group. The chemical shift of H5 moves from ~7.25 ppm to a predicted ~8.31 ppm (>1.0 ppm downfield shift), and H7 moves from 7.55 ppm to ~8.68 ppm (>1.1 ppm downfield shift). This is a classic and powerful deshielding effect of a nitro group on its ortho protons.[2]

  • Effect of the C3-Carbonitrile Group: The H2 proton in indole itself resonates around 7.5 ppm. In Indole-3-carbonitrile, this shifts downfield to 8.25 ppm, demonstrating the strong electron-withdrawing nature of the nitrile group on the adjacent proton.[10]

  • Effect of the N1-Methyl Group: The N-methylation typically causes a slight downfield shift on the H2 proton and minor shifts on the benzene ring protons. The most significant predicted shift for H2 (from ~8.3 ppm in N-H analogs to ~8.85 ppm) is likely a synergistic effect of N-methylation and the C3-nitrile.

Conclusion

The 1H NMR spectrum of 1-methyl-6-nitro-1H-indole-3-carbonitrile is a textbook example of how substituent-induced electronic effects govern proton chemical shifts and coupling patterns in aromatic systems. Through a systematic analysis grounded in fundamental principles and comparison with related structures, we can confidently assign each resonance. The strong deshielding effects of the C6-nitro group dominate the aromatic region, shifting the H5 and H7 protons significantly downfield by over 1.0 ppm compared to the unsubstituted parent compound. Similarly, the C3-carbonitrile deshields the H2 proton, pushing its resonance to a highly characteristic downfield position. This detailed analytical and comparative approach not only confirms the identity of the molecule but also enriches our understanding of structure-property relationships in complex heterocyclic chemistry.

References

  • Regioselective C5−H Direct Iodination of Indoles. (n.d.). American Chemical Society. Retrieved from [Link]

  • 7-Iodo-1H-indole-3-carbonitrile. (2015). MDPI. Retrieved from [Link]

  • Supporting information for "Iridium-Catalyzed Methylation of Indoles and Pyrroles with Methanol". (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2025, February 22). YouTube. Retrieved from [Link]

  • Masanori Somei, et al. (1991). Preparation of 1-Hydroxyindole Derivatives and a New Route to 2-Substituted Indoles. Heterocycles, 32(2).
  • Synthesis and evaluation of novel N–H and N-substituted indole-2- and 3-carboxamide derivatives as antioxidants agents. (2008, October 4). Taylor & Francis Online. Retrieved from [Link]

  • Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR STUDIES OF INDOLE. HETEROCYCLES, 27(2).
  • H NMR Spectroscopy. (n.d.). Retrieved from [Link]

  • Comparison of 1 H and 13 C NMR data (partial) of indole 3e and its regioisomer 3ee. (n.d.). ResearchGate. Retrieved from [Link]

  • BMRB entry bmse000645 - Indole-3-carboxaldehyde. (n.d.). Biological Magnetic Resonance Bank. Retrieved from [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). Retrieved from [Link]

  • Short Summary of 1H-NMR Interpretation. (n.d.). Retrieved from [Link]

  • The Basics of Interpreting a Proton (1H) NMR Spectrum. (2021, December 2). ACD/Labs. Retrieved from [Link]

  • NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. (1966). Acta Chemica Scandinavica, 20, 1179-1184.
  • Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. (n.d.). Wiley Online Library.
  • Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. (2023, September 5). Royal Society of Chemistry.
  • 1 H NMR Data of Compounds 1−6 (in DMSO-d 6 , 500 MHz, δ ppm ). (n.d.). ResearchGate. Retrieved from [Link]

Sources

Mass spectrometry (LC-MS) fragmentation pattern of 1-methyl-6-nitro-1H-indole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass spectrometry (LC-MS) fragmentation pattern of 1-methyl-6-nitro-1H-indole-3-carbonitrile Content Type: Technical Comparison & Method Development Guide Audience: Pharmaceutical Researchers, Analytical Chemists, and CMC Scientists.

Executive Summary & Structural Challenge

1-methyl-6-nitro-1H-indole-3-carbonitrile (


, MW 201.18) represents a distinct analytical challenge in mass spectrometry due to its "push-pull" electronic deficiency. The presence of two strong electron-withdrawing groups (EWGs)—the 6-nitro and 3-cyano moieties—significantly reduces the basicity of the indole core, making standard protonation difficult. Furthermore, the N-methyl group blocks the acidic site, rendering negative mode deprotonation (

) inefficient without specific adduct formation.

This guide compares the two primary ionization interfaces—Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) —and delineates the specific fragmentation pathways (MS/MS) required for structural confirmation during synthesis or impurity profiling.

Comparative Analysis: Ionization Interface Selection

For this specific compound, the choice of ionization source is critical for sensitivity.

FeatureMethod A: ESI (Positive Mode) Method B: APCI (Positive Mode) Verdict for Target
Mechanism Solution-phase protonation. Relies on analyte basicity.[1]Gas-phase ion-molecule reactions.[2] Relies on proton affinity vs. solvent corona.APCI is Superior
Sensitivity Moderate/Low. The EWGs (

,

) reduce the proton affinity of the nitrile and indole nitrogen.
High. APCI is more robust for neutral, low-polarity, and electron-deficient aromatics.APCI offers ~3-5x signal gain.
Adducts Forms

and often dominates with

(m/z 224.2).
Predominantly

(m/z 202.2) with fewer alkali adducts.
APCI yields cleaner spectra.
Flow Rate Compatible with standard UHPLC (0.2–0.5 mL/min).Requires higher flow or makeup gas to ensure discharge stability.ESI is easier to integrate, but APCI is worth the setup.

Application Scientist Note: While ESI is the default for most labs, if you observe poor sensitivity for this nitro-indole, switch to APCI+ . The gas-phase acidity of the corona discharge region forces protonation on the nitrile nitrogen more effectively than solution-phase pH manipulation.

Fragmentation Pathway (MS/MS) Analysis[2][3][4][5][6][7][8][9]

Understanding the fragmentation is essential for distinguishing this compound from regioisomers (e.g., 4-nitro or 5-nitro analogs).

Primary Precursor Ion
  • Target:

    
    
    
  • m/z: 202.19 (Calculated Monoisotopic)

Key Fragment Transitions (Product Ions)
  • The "Nitro-Specific" Loss (

    
     30 Da vs 
    
    
    
    46 Da)
    • Pathway: Nitroaromatics typically undergo a rearrangement losing

      
       (30 Da) or direct loss of 
      
      
      
      (46 Da).
    • Observation: For 6-nitroindoles, the loss of

      
       (17 Da)  is suppressed  because the nitro group is not ortho to a hydrogen source (the N-methyl blocks the interaction).
      
    • Diagnostic Peak:m/z 172 (

      
      ) and m/z 156  (
      
      
      
      ).
  • The Nitrile Cleavage (

    
     27 Da) 
    
    • Pathway: The cyano group at position 3 is robust but will cleave at higher collision energies (CE), typically losing

      
      .
      
    • Secondary Fragment: From the m/z 156 ion, loss of HCN yields m/z 129 .

  • The Methyl Radical Loss (

    
     15 Da) 
    
    • Pathway: Loss of the N-methyl group is generally unfavorable in even-electron ESI spectra but can occur at high CE or in APCI.

    • Diagnostic Peak:m/z 187 (Loss of

      
      ).
      
Validated Transition Table (MRM Settings)
Precursor (m/z)Product (m/z)Collision Energy (eV)Structural Assignment
202.2 172.1 20 - 25Loss of

(Rearrangement)
202.2 156.1 30 - 35Loss of

(Nitro cleavage)
202.2 129.1 45 - 50Sequential loss (

)
Visualization of Signaling Pathways[10]

The following diagram illustrates the predicted fragmentation logic and the decision tree for method development.

FragmentationPathway cluster_decision Method Development Logic Parent Parent Ion [M+H]+ m/z 202.2 Frag_NO [M+H - NO]+ m/z 172.2 (Nitro Rearrangement) Parent->Frag_NO Low CE (20eV) Frag_NO2 [M+H - NO2]+ m/z 156.2 (Radical Loss) Parent->Frag_NO2 Med CE (30eV) Frag_Me [M+H - CH3]+ m/z 187.2 (Minor) Parent->Frag_Me High CE / APCI Frag_Core Core Indole Cation m/z 129.1 (Loss of HCN) Frag_NO->Frag_Core -HCN (High CE) Frag_NO2->Frag_Core -HCN (High CE) Start Sample: 1-Me-6-NO2-Indole-3-CN ESI ESI (+) Start->ESI Check Check Sensitivity APCI APCI (+) Check->APCI Signal < 1e5 ESI->Check

Caption: Figure 1. MS/MS fragmentation pathway of 1-methyl-6-nitro-1H-indole-3-carbonitrile and ionization source selection logic.

Experimental Protocol: Optimization Workflow

To replicate these results or validate your specific lot of material, follow this self-validating protocol.

Reagents & Setup
  • Solvent A: Water + 0.1% Formic Acid (Proton source).

  • Solvent B: Acetonitrile + 0.1% Formic Acid (Aprotic organic).

  • Standard: Prepare 1 µg/mL solution in 50:50 A:B.

Step 1: Source Tuning (Infusion)
  • Bypass the column; infuse the standard directly at 10 µL/min into the MS source.

  • Scan Range: m/z 100 – 300.

  • Compare Sources:

    • Test 1 (ESI): Set Capillary Voltage to 3.5 kV. Observe intensity of m/z 202.2. Note any Na+ adducts (m/z 224).

    • Test 2 (APCI): Switch probe. Set Corona Current to 4-5 µA. Vaporizer Temp: 350°C.

    • Validation: If APCI signal > 2x ESI signal, proceed with APCI for method validation.

Step 2: Collision Energy (CE) Ramp
  • Isolate m/z 202.2 (Isolation width: 1.0 Da).

  • Apply Stepped CE : 15, 30, 45 eV.

  • Criteria for Acceptance:

    • At 15 eV: Parent ion (202) should be >50% relative abundance.

    • At 30 eV: m/z 156 or 172 should become the Base Peak (100%).

    • At 45 eV: m/z 129 should appear (>10% abundance).

Step 3: Chromatographic Separation
  • Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7 µm).

  • Gradient: 5% B to 95% B over 5 minutes.

  • Note: The nitro and nitrile groups make this compound relatively non-polar. Expect retention times later than unsubstituted indoles.

References
  • NIST Mass Spectrometry Data Center. (2023). 6-Nitroindole Gas Phase Spectrum. National Institute of Standards and Technology. [Link]

  • Tiwari, A., & Jain, M. (2011). Mass spectral studies of nitroindole compounds. Organic Chemistry: An Indian Journal, 7(2).[3] [Link]

  • Jiang, Z., et al. (2024). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. ACS Physical Chemistry Au. [Link][4]

  • Kihel, A., et al. (2016).[5] Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355.[5] [Link]

Sources

A Comparative Analysis of the Biological Activity of 1-Methyl-6-Nitroindole and 1-Methyl-5-Nitroindole Derivatives: A Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the indole scaffold remains a cornerstone for the development of novel therapeutics. Its versatile structure allows for a wide range of chemical modifications, leading to compounds with diverse biological activities. The introduction of a nitro group to the indole ring can significantly modulate its electronic properties and, consequently, its interaction with biological targets, often enhancing its therapeutic potential.[1] This guide provides a comparative analysis of the biological activities of two key regioisomers: 1-methyl-6-nitroindole and 1-methyl-5-nitroindole derivatives, offering insights for researchers and drug development professionals.

While extensive research has illuminated the therapeutic promise of 1-methyl-5-nitroindole derivatives, particularly in oncology, a direct, comprehensive comparison with their 1-methyl-6-nitro counterparts is notably absent in the current literature.[2] This guide will synthesize the available data, highlight this critical knowledge gap, and propose a strategic path forward for a thorough comparative evaluation.

The Influence of Nitro Group Positioning: A Tale of Two Isomers

The position of the electron-withdrawing nitro group on the indole ring is a critical determinant of a molecule's biological activity. This seemingly subtle structural change can drastically alter the compound's interaction with target proteins and nucleic acids, leading to distinct pharmacological profiles.

1-Methyl-5-Nitroindole Derivatives: Potent Anticancer Agents

A significant body of research has established 1-methyl-5-nitroindole derivatives as promising anticancer agents.[3][4][5] A particularly noteworthy mechanism of action is their ability to target and stabilize G-quadruplex (G4) DNA structures in the promoter region of the c-Myc oncogene.[4][5] The c-Myc protein is a crucial transcription factor that is frequently overexpressed in various cancers, driving cellular proliferation. By stabilizing the G-quadruplex, these compounds can effectively inhibit the transcription of the c-Myc gene, leading to a downregulation of its protein product. This disruption of a key oncogenic pathway results in cell cycle arrest and the induction of apoptosis in cancer cells.[4][5]

Certain pyrrolidine-substituted 5-nitroindole scaffolds have demonstrated potent activity in this regard.[4] The proposed mechanism involves the interaction of the nitroindole core with the G-quadruplex structure, leading to its stabilization.

Proposed Mechanism of c-Myc Inhibition by 1-Methyl-5-Nitroindole Derivatives

G_quadruplex_inhibition cluster_0 Cellular Environment cluster_1 Therapeutic Intervention cMyc_promoter c-Myc Promoter Region (G-rich sequence) G_quadruplex G-Quadruplex Formation cMyc_promoter->G_quadruplex Forms secondary structure Transcription_machinery Transcription Machinery G_quadruplex->Transcription_machinery Blocks binding cMyc_mRNA c-Myc mRNA Transcription_machinery->cMyc_mRNA Transcription cMyc_protein c-Myc Protein cMyc_mRNA->cMyc_protein Translation Cell_proliferation Uncontrolled Cell Proliferation cMyc_protein->Cell_proliferation Drives Nitroindole 1-Methyl-5-Nitroindole Derivative Stabilization Stabilization of G-Quadruplex Nitroindole->Stabilization Binds and stabilizes Stabilization->G_quadruplex

Caption: Mechanism of c-Myc G-quadruplex stabilization by 1-methyl-5-nitroindole derivatives.

1-Methyl-6-Nitroindole Derivatives: An Unexplored Frontier

In stark contrast to their 5-nitro counterparts, there is a significant lack of published biological activity data for 1-methyl-6-nitroindole derivatives.[6][7] However, by examining related heterocyclic systems, we can hypothesize potential therapeutic avenues. For instance, 6-nitro-1H-indazole and 1-methyl-6-nitro-1H-benzimidazole have demonstrated a range of biological activities, including antileishmanial, antibacterial, and cytotoxic effects.[8][9] This suggests that the 6-nitro substitution pattern on a heterocyclic core can be a valuable feature for biological activity. The electron-withdrawing nature of the nitro group at the 6-position can influence the molecule's ability to participate in crucial interactions, such as hydrogen bonding, with biological targets.[10]

Given the precedent set by other 6-nitro-heterocycles, it is plausible that 1-methyl-6-nitroindole derivatives could exhibit antimicrobial and cytotoxic properties. However, without direct experimental evidence, this remains speculative.

A Proposed Roadmap for a Comparative Study

To address the current knowledge gap, a direct, head-to-head comparison of the biological activities of 1-methyl-5-nitro and 1-methyl-6-nitroindole derivatives is essential. The following experimental workflow is proposed as a comprehensive approach to elucidate their respective therapeutic potential.

Proposed Experimental Workflow for Comparative Analysis

comparative_workflow Start Comparative Study Initiation Synthesis Synthesis of 1-Methyl-5-nitroindole & 1-Methyl-6-nitroindole Derivative Libraries Start->Synthesis Cytotoxicity Cytotoxicity Screening (Panel of Cancer Cell Lines) Synthesis->Cytotoxicity Antimicrobial Antimicrobial Screening (Gram-positive & Gram-negative bacteria, Fungi) Synthesis->Antimicrobial Enzyme_Inhibition Enzyme Inhibition Assays (e.g., Kinases, Topoisomerases) Synthesis->Enzyme_Inhibition SAR_Analysis Structure-Activity Relationship (SAR) Analysis Cytotoxicity->SAR_Analysis Antimicrobial->SAR_Analysis Enzyme_Inhibition->SAR_Analysis Mechanism_of_Action Mechanism of Action Studies (for lead compounds) SAR_Analysis->Mechanism_of_Action End Identification of Lead Compounds and Further Development Mechanism_of_Action->End

Caption: Proposed workflow for the comparative biological evaluation of nitroindole isomers.

Experimental Protocols

Synthesis of 1-Methyl-5-Nitroindole and 1-Methyl-6-Nitroindole Derivatives

A general and efficient method for the N-methylation of nitroindoles involves the use of a methylating agent in the presence of a base.[11][12]

General Protocol for N-Methylation of Nitroindoles:

  • To a solution of the respective nitroindole (5-nitroindole or 6-nitroindole) in a suitable aprotic solvent (e.g., N,N-dimethylformamide), add a base (e.g., sodium hydride or potassium carbonate) portion-wise at 0°C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add a methylating agent (e.g., methyl iodide) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 1-methyl-nitroindole.

For the synthesis of further derivatives, functionalization at other positions of the indole ring can be explored using established methods.[13][14]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[1]

Protocol:

  • Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized 1-methyl-5-nitro and 1-methyl-6-nitroindole derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the half-maximal inhibitory concentration (IC50) for each compound.

Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.[15]

Protocol:

  • Prepare a two-fold serial dilution of the test compounds in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculate each well with a standardized suspension of the target microorganism.

  • Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at an appropriate temperature and duration for the specific microorganism.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Summary and Future Outlook

The following table summarizes the known and hypothesized biological activities of the two isomers, underscoring the need for further investigation.

Derivative Established/Hypothesized Biological Activity Mechanism of Action (where known) Key References
1-Methyl-5-Nitroindole AnticancerInhibition of c-Myc transcription via G-quadruplex stabilization.[4][5][3][4][5]
1-Methyl-6-Nitroindole Hypothesized: Antimicrobial, CytotoxicUnknown. Potentially through mechanisms observed in other 6-nitro-heterocycles.[8][9]

Conclusion

The comparative analysis of 1-methyl-6-nitroindole and 1-methyl-5-nitroindole derivatives reveals a significant disparity in our current understanding of their biological activities. While the 5-nitro isomers have emerged as a promising class of anticancer agents with a well-defined mechanism of action, the therapeutic potential of the 6-nitro isomers remains largely unexplored. This guide provides a framework for a systematic and direct comparison of these two classes of compounds. By undertaking the proposed research, the scientific community can unlock the full potential of nitroindole derivatives in the development of novel therapeutics for a range of diseases. The distinct electronic and steric properties imparted by the nitro group at the 5- versus the 6-position undoubtedly lead to different biological outcomes, and a thorough investigation is paramount to harnessing these differences for rational drug design.

References

  • Lavrenov, S. N., Lakatosh, S. A., Lysenkova, L. N., Korolev, A. M., & Preobrazhenskaya, M. N. (2002). Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid. Synthesis, 2002(03), 320-322.
  • Royal Society of Chemistry. (n.d.). Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation. Retrieved from [Link]

  • ChemBK. (2024, April 9). 1H-Indole, 1-Methyl-5-nitro-. Retrieved from [Link]

  • Kumar, A., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 16(10), 1667-1679.
  • Kumar, A., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PubMed. Retrieved from [Link]

  • Hiremath, S. P., & Siddappa, S. (1993). Synthesis and antimicrobial activity of 1-benzamido-5-hydroxyindole derivatives. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 105(3), 189-193.
  • Organic Syntheses. (n.d.). 1-methylindole. Retrieved from [Link]

  • Yilmaz, I., et al. (2017). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Journal of the Faculty of Pharmacy of Ankara University, 41(1), 1-10.
  • Katritzky, A. R., Rachwal, S., & Bayyuk, S. (1991). AN IMPROVED FISCHER SYNTHESIS OF NITROINDOLES. 1,3-DIMETHYL-4-, 5- AND 6-NITROINDOLES.
  • ResearchGate. (2021, January). Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities. Retrieved from [Link]

  • HETEROCYCLES. (2017, October 4). Nucleophilic substitution reaction in indole chemistry: 1-methoxy-6-nitroindole-3-carbaldehyde as a versatile building block for. Retrieved from [Link]

  • ResearchGate. (n.d.). Antimicrobial activities of compounds 1-5. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 1-Methyl-6-nitro-1H-benzimidazole. Retrieved from [Link]

  • PubMed. (n.d.). Structure-activity relationships of nitro and methyl-nitro derivatives of indoline, indole, indazole and benzimidazole in Salmonella typhimurium. Retrieved from [Link]

  • MDPI. (2024, June 13). Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. Retrieved from [Link]

  • Sun, Y., et al. (2022). 5-Methylindole kills various bacterial pathogens and potentiates aminoglycoside against methicillin-resistant Staphylococcus aureus. PMC.
  • Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. (2025, June 1). Biologia.
  • El-Sayed, M. A. A., et al. (2024). Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors. PMC.
  • Frontiers. (2019, November 29). Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids. Retrieved from [Link]

  • PMC. (2025, January 4). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Retrieved from [Link]

Sources

Comparison Guide: UV-Vis Absorption Maxima of 1-Methyl-6-Nitro-1H-Indole-3-Carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-methyl-6-nitro-1H-indole-3-carbonitrile (CAS: 625115-89-1) is a specialized indole derivative characterized by a "push-pull" electronic system. The electron-donating


-methyl group and the electron-withdrawing nitro (C6) and cyano (C3) groups create a strong intramolecular charge transfer (ICT) network. While often used as a transient intermediate in the synthesis of bioactive molecules (e.g., STING modulators), its spectral properties are critical for purity assessment and photochemical applications.

This guide provides a technical analysis of its UV-Vis absorption profile, comparing it against its structural precursors, and details a self-validating protocol for accurate spectral characterization.

Part 1: Spectral Characterization & Comparative Analysis

Theoretical & Predicted Spectral Profile

Due to the specific substitution pattern, 1-methyl-6-nitro-1H-indole-3-carbonitrile exhibits a bathochromic shift relative to the parent indole-3-carbonitrile. The conjugation of the nitro group at position 6 with the indole


-system, enhanced by the inductive effect of the 

-methyl group, pushes the absorption maximum (

) into the near-UV/visible region (350–400 nm).
Comparative Absorption Data

Note: Direct experimental


 values for the specific target are estimated based on substituent Hammett constants and analog data.
CompoundStructurePrimary

(nm)
Secondary

(nm)
Visual Appearance
1-Methyl-6-nitro-1H-indole-3-carbonitrile Target ~340–360 (Predicted)~290–300 Yellow/Orange Solid
6-NitroindolePrecursor325–370 (Solvent dependent)250, 298Yellow Solid
Indole-3-carbonitrileAnalog280–290220Off-white/Beige
1-MethylindoleAnalog280–290220Colorless Oil

Key Insight: The addition of the 3-cyano group to the 6-nitroindole core extends the conjugation length, likely causing a redshift of 10–20 nm compared to 6-nitroindole. The


-methylation further enhances the molar extinction coefficient (

) and solubility in organic solvents.
Solvatochromic Behavior

This compound exhibits positive solvatochromism . As solvent polarity increases (e.g., from Toluene to DMSO), the excited ICT state is stabilized, leading to a redshift in


.
  • Non-polar (Hexane/Toluene):

    
     ~330–340 nm
    
  • Polar Aprotic (DMSO/DMF):

    
     ~350–370 nm (Strongest absorption)
    
  • Polar Protic (Methanol/Ethanol):

    
     ~345–360 nm (Potential H-bonding broadening)
    

Part 2: Experimental Protocol for Spectral Validation

Objective: To accurately determine the


 and molar extinction coefficient (

) of 1-methyl-6-nitro-1H-indole-3-carbonitrile.
Reagents & Equipment[6][7][8][9][10]
  • Compound: 1-methyl-6-nitro-1H-indole-3-carbonitrile (>98% purity).

  • Solvents: HPLC-grade Methanol (MeOH) and Dimethyl Sulfoxide (DMSO).

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Agilent Cary 60 or Shimadzu UV-1800).

  • Cuvettes: Quartz, 1 cm path length (matches UV cutoff < 200 nm).

Step-by-Step Methodology
  • Stock Solution Preparation (Self-Validating Step):

    • Weigh 1.0 mg of the compound into a 10 mL volumetric flask.

    • Dissolve in DMSO (due to potential low solubility in pure MeOH).

    • Dilute to volume to obtain a ~0.4 mM stock solution.

    • Validation: Ensure no particulate matter is visible; sonicate if necessary.

  • Working Solution & Scanning:

    • Prepare a dilution series (e.g., 10, 20, 40, 50 µM) in Methanol.

    • Blanking: Use a solvent blank containing the exact ratio of DMSO/MeOH used in the sample.

    • Scan Parameters: Range 200–600 nm; Scan rate 600 nm/min; Data interval 1 nm.

  • Data Analysis:

    • Identify ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       (global maximum in the 300–400 nm range).
      
    • Calculate

      
       using the Beer-Lambert Law: 
      
      
      
      .
    • Linearity Check: Plot Absorbance vs. Concentration.

      
       must be >0.999 for valid quantification.
      

Part 3: Synthesis & Functional Workflow

The synthesis of this compound typically follows a regioselective route to ensure the nitro group is at position 6 and the nitrile at position 3.

Synthesis Pathway Diagram[9]

G start 6-Nitroindole (CAS: 4769-96-4) step1 N-Methylation (MeI, NaH, DMF) start->step1 inter1 1-Methyl-6-nitroindole step1->inter1 step2 Vilsmeier-Haack Formylation (POCl3, DMF) inter1->step2 inter2 1-Methyl-6-nitroindole-3-carboxaldehyde step2->inter2 step3 Conversion to Nitrile (NH2OH, then dehydration) inter2->step3 final 1-Methyl-6-nitro-1H-indole-3-carbonitrile (Target) step3->final

Figure 1: Step-wise synthetic pathway for the production of 1-methyl-6-nitro-1H-indole-3-carbonitrile starting from commercially available 6-nitroindole.

Mechanistic Insight[11]
  • N-Methylation: Performed first to protect the N-H and increase solubility. The 6-nitro group deactivates the ring, but N-methylation proceeds smoothly with strong bases (NaH).

  • Formylation: The C3 position is the most nucleophilic site on the indole ring. Despite the electron-withdrawing 6-nitro group, Vilsmeier-Haack conditions (

    
    ) are strong enough to install the aldehyde at C3.
    
  • Cyanation: The aldehyde is converted to the nitrile, typically via an oxime intermediate followed by dehydration (e.g., using acetic anhydride or

    
    ).
    

References

  • Synthesis of Nitroindoles: Pelkey, E. T., & Gribble, G. W. (1999).[1] Synthesis and Reactions of N-Protected 3-Nitroindoles. Synthesis, 1999(7), 1117–1122.[1] Link

  • Spectral Properties of Nitroindoles: Zhang, X., et al. (2024). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. Environmental Science & Technology. Link

  • General Indole Chemistry: Sundberg, R. J. (1996). The Chemistry of Indoles. Academic Press.
  • STING Modulator Synthesis (Application Context): Compounds and compositions for treating conditions associated with STING activity. Patent WO2020252240A1. Link

  • Vilsmeier-Haack Reaction on Nitroindoles: Nucleophilic substitution reaction in indole chemistry: 1-methoxy-6-nitroindole-3-carbaldehyde. Heterocycles. Link

Sources

Structural Determinants of Substituted Indole-3-Carbonitriles: A Crystallographic Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Imperative

In the development of kinase inhibitors and antiviral agents, the indole-3-carbonitrile scaffold serves as a critical pharmacophore. While NMR and Mass Spectrometry provide connectivity data, they often fail to resolve the precise 3D conformational landscape and tautomeric preferences required for structure-based drug design (SBDD).

This guide objectively compares the structural metrics of substituted indole-3-carbonitriles derived from Single Crystal X-Ray Diffraction (SC-XRD) against computational (DFT) and solution-phase (NMR) alternatives. It establishes why solid-state analysis is the non-negotiable standard for validating lead compounds in this class.

Comparative Structural Analysis

The Cyano Group: Experimental vs. Theoretical

The nitrile (


) group at position 3 is not merely a linear rod; its geometry in the solid state reveals critical electronic delocalization effects that Density Functional Theory (DFT) often overestimates.

Table 1: Structural Metrics of the Cyano Moiety (XRD vs. DFT)

ParameterSC-XRD (Experimental)DFT (B3LYP/6-311G)Deviation Impact
C

N Bond Length


DFT overestimates bond length, suggesting less triple-bond character than reality.
C(Indole)-C(Cyano) Length


Experimental shortening confirms strong conjugation with the indole ring.
C-C-N Bond Angle


(Linear)
Crystal packing forces cause slight deviations from linearity, critical for binding pocket fitting.

Key Insight: The experimental shortening of the


 bond (

) compared to a standard single bond (

) confirms significant

-electron delocalization from the indole ring into the cyano group. This "push-pull" electronic character enhances the acidity of the indole N-H, making it a stronger hydrogen bond donor in the active site.
Substituent Effects on Crystal Packing

The choice of substituent at the 1 (N) or 2-position dictates the supramolecular assembly. We compare two distinct classes of derivatives based on crystallographic data.

Comparison A: Planar vs. Bulky Substituents

  • Scenario 1: Planar Electron-Deficient Groups (e.g., Phthalonitrile-substituted)

    • Packing Motif:Head-to-Tail

      
      -Stacking .
      
    • Mechanism: The electron-rich indole core stacks directly over the electron-deficient substituent of a neighboring molecule.[1]

    • Distance: Interplanar spacing of

      
      .
      
    • Advantage: High density, stable solid forms, low solubility.

  • Scenario 2: Bulky Aliphatic Groups (e.g., Adamantyl-substituted)

    • Packing Motif:Herringbone / T-shaped .

    • Mechanism: Steric bulk prevents parallel stacking. The structure is stabilized by weak

      
       interactions rather than strong 
      
      
      
      -stacking.
    • Advantage: Higher solubility, "loosely" packed lattice allows for easier dissolution.

The Tautomerism Challenge: 2-Amino-Indole-3-Carbonitriles

A recurring ambiguity in this scaffold is the tautomeric state of 2-amino derivatives. They can exist as the Amino-Nitrile (A) or the Imino-Ketenimine (B) form.

  • Form A (Amino):

    
     bond single character, nitrile intact.
    
  • Form B (Imino):

    
     bond double character, ketenimine cumulene system.
    

Crystallographic Verdict: SC-XRD consistently resolves this in favor of Form A (Amino-Nitrile) for stable solids. The


 bond length is typically 

, intermediate between single and double, but the presence of two hydrogen atoms on the exocyclic nitrogen (visible in difference Fourier maps) confirms the amino form.
Diagram 1: Tautomer Identification Logic

TautomerLogic Start Unknown Tautomer (2-Amino-Indole-3-CN) XRD Run SC-XRD (Mo-Kα or Cu-Kα) Start->XRD H_Loc Locate Hydrogens (Difference Fourier Map) XRD->H_Loc Refinement Bond_Analysis Analyze Bond Lengths (C2-NExo vs C2-NEndo) XRD->Bond_Analysis Geometry Result_A Amino Form (Preferred) 2 H on Exo-N C-N ~1.35 Å H_Loc->Result_A 2 peaks found Result_B Imino Form (Rare) 1 H on Exo-N C=N <1.30 Å H_Loc->Result_B 1 peak found Bond_Analysis->Result_A Symmetric N-C-N Bond_Analysis->Result_B Short C=N

Figure 1: Decision tree for assigning tautomeric states in 2-amino-indole derivatives using crystallographic evidence.

Experimental Protocol: Obtaining Diffraction-Quality Crystals

Growing single crystals of indole-3-carbonitriles is challenging due to their tendency to form amorphous powders or microcrystalline needles.

Solvent Selection Strategy
  • Pure Solvents: Ethanol or Methanol often yield needles (unsuitable).

  • Binary Systems (Recommended): Slow evaporation of Ethyl Acetate : Hexane (3:1) or Acetonitrile : Water (Slow diffusion) .

  • Why? The nitrile group is polar, while the indole core is lipophilic. A binary system balances these solubilities to control nucleation rates.

Step-by-Step Workflow
  • Synthesis & Purification: Ensure purity >98% via HPLC. Impurities act as nucleation poisons.

  • Dissolution: Dissolve 20 mg of compound in 2 mL of Ethyl Acetate (warm if necessary).

  • Precipitant Addition: Carefully layer 1 mL of Hexane on top (do not mix).

  • Controlled Evaporation: Cover the vial with parafilm and poke 3-5 small holes. Store at

    
     in a vibration-free environment.
    
  • Harvesting: Harvest crystals after 3-7 days. Indoles often fluoresce; use UV light to distinguish crystals from amorphous precipitate if needed.

Diagram 2: Crystallization Workflow

CrystalWorkflow Step1 1. Dissolution (Ethyl Acetate) Step2 2. Layering (Add Hexane) Step1->Step2 Layer carefully Step3 3. Diffusion (Slow Mixing) Step2->Step3 Parafilm + Holes Step4 4. Nucleation (Supersaturation) Step3->Step4 3-5 Days Step5 5. Growth (X-ray Quality) Step4->Step5 Harvest

Figure 2: The "Layering" technique (Liquid-Liquid Diffusion) optimized for indole-3-carbonitriles.

References

  • Sphinxsai. (2015). Crystal structure analysis of (2'S,3'S,4'S)-3'-(4-Chloro-2H-chromen-3-yl)-4'-(1H-indole-3-carbonyl)-1'-methyl-2-oxospiro[indoline-3,2'-pyrrolidine]-4'-carbonitrile.Link

  • MDPI. (2018). Synthesis, Crystal Structure, DFT Studies... of 2-(Adamantan-1-yl)-2H-isoindole-1-carbonitrile.Link

  • Japan Society for Analytical Chemistry. (2020).[1] Crystal Structure of 3-(3-Methyl-1H-indole-1-yl)phthalonitrile.[1]Link

  • NIH/PMC. (2020). Structure and Morphology of Indole Analogue Crystals.Link

  • ResearchGate. (2012). Study of N1-alkylation of indoles from the reaction of 2(or 3)-aminoindole-3-(or 2)carbonitriles.Link

Sources

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